4-(azidomethyl)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-(azidomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 4-(Azidomethyl)tetrahydro-2H-pyran in Medicinal Chemistry
Executive Summary & Molecular Profile
4-(Azidomethyl)tetrahydro-2H-pyran (CAS 1035490-93-7) represents a high-value "Click Chemistry" building block designed to address specific physicochemical liabilities in drug discovery. Unlike traditional benzyl azides or alkyl azides, this molecule incorporates a saturated oxygen heterocycle (tetrahydropyran, THP), offering a strategic balance between lipophilicity modulation and metabolic stability.
This guide serves as a technical manual for the synthesis, safe handling, and application of this core in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based lead optimization.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value / Descriptor | Relevance |
| CAS Number | 1035490-93-7 | Unique Identifier |
| Formula | Low Molecular Weight (LMW) | |
| MW | 141.17 g/mol | Fragment-compatible |
| C/N Ratio | 2.0 (C=6, N=3) | Safety Critical: Energetic Precursor |
| (C+O)/N Ratio | 2.33 | Borderline Stability (See Safety Section) |
| LogP (Calc) | ~0.8 – 1.2 | Improved solubility vs. phenyl analogs |
| Topological Polar Surface Area | ~59 Ų | Good membrane permeability |
Safety Architecture: The "Rule of Six" & Energetic Handling[3][6][7]
CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3][4] The safety of CAS 1035490-93-7 must be evaluated using the Smith-Open-Chain (C/N) Ratio .
The standard safety equation is:
For this compound:
Interpretation: This molecule falls below the safe threshold of 3.[1][5][4]0. It is considered an energetic compound .
-
Do NOT Distill: Never purify this azide via distillation at atmospheric or reduced pressure.
-
Solution Storage: Store as a solution (e.g., in DCM or DMF) whenever possible.
-
Isolation Limit: If isolation is required, do not exceed 1–5 gram scales. Use a blast shield.[5]
-
Reaction Safety: Avoid concentrating reaction mixtures to complete dryness, especially in the presence of metal salts.
Synthetic Access & Scalability
The most robust route to CAS 1035490-93-7 utilizes the commercially available 4-(hydroxymethyl)tetrahydro-2H-pyran. The synthesis proceeds via a biphasic activation (mesylation) followed by nucleophilic substitution (
Pathway Visualization
Figure 1: Two-step synthetic pathway converting the alcohol precursor to the target azide via a mesylate intermediate.
Detailed Protocol: Synthesis from Alcohol
Step 1: Mesylation (Activation)
-
Setup: Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in dry DCM (0.2 M) under
atmosphere. -
Base: Add Triethylamine (
, 1.5 eq) and cool to 0°C. -
Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temp < 5°C.
-
Workup: After 2h, wash with cold 1N HCl, then sat.
. Dry organic layer over . -
Note: Concentrate cautiously. The mesylate is thermally sensitive. Use immediately.
Step 2: Azide Displacement (
-
Solvent: Dissolve crude mesylate in DMF (0.5 M).
-
Reagent: Add Sodium Azide (
, 1.5 eq). Safety: is acutely toxic.[1][5] Avoid acidic conditions ( gas evolution). -
Reaction: Heat to 60°C for 4–12 hours behind a blast shield.
-
Workup (Critical): Dilute with
or EtOAc. Wash 3x with water to remove excess and DMF. -
Purification: Flash chromatography (Hexane/EtOAc). Do not rotary evaporate to dryness.
Application in "Click" Chemistry (CuAAC)
The primary utility of CAS 1035490-93-7 is as a bio-orthogonal handle. The THP ring acts as a non-aromatic spacer, reducing the "flattening" effect common in drug design while maintaining structural rigidity.
CuAAC Mechanism & Workflow
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism yielding the 1,4-triazole conjugate.
Standard CuAAC Protocol
This protocol is optimized for library synthesis in 96-well plates or micro-vials.
-
Reagents:
-
Azide: CAS 1035490-93-7 (1.0 eq, 0.2 M in tBuOH/H2O 1:1).
-
Alkyne: Substrate (1.0 eq).
-
Catalyst:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand (Optional but Recommended): TBTA or THPTA (5 mol%) to protect Cu(I) from oxidation and prevent biological damage if used in lysates.
-
-
Procedure:
-
Mix Alkyne and Azide in solvent.
-
Add premixed Cu/Ligand solution.
-
Add Ascorbate last (starts the reaction).
-
Stir at RT for 1–16h.
-
-
Validation: Monitor by LC-MS. The triazole formation is usually quantitative.
Structural Biology & MedChem Utility
Escape from Flatland
In Fragment-Based Drug Discovery (FBDD), replacing a benzyl azide with this compound improves the fraction of
-
Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl or phenyl analog.
-
Metabolic Stability: The THP ring is generally resistant to CYP450 oxidation compared to electron-rich aromatic rings.
Linker Design (PROTACs)
This molecule is an ideal "cap" or "connector" for PROTAC linkers.
-
Rigidity: The chair conformation of the pyran ring provides a defined vector, unlike flexible PEG chains.
-
Clickability: Allows for modular assembly of E3 ligase ligands and Warheads.
References
-
Properties of Saturated Heterocycles
-
Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link
-
-
Organic Azide Safety Guidelines
-
Click Chemistry Fundamentals
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
-
Tetrahydropyran Synthesis Precursors
-
PubChem Compound Summary for CID 2733479 (4-(Hydroxymethyl)tetrahydropyran). Link
-
Sources
Technical Guide: 4-(Azidomethyl)tetrahydro-2H-pyran (4-Azidomethyl-THP)
Executive Summary
4-(Azidomethyl)tetrahydro-2H-pyran , commonly referred to as 4-azidomethyl-THP , is a specialized heterocyclic building block utilized primarily in medicinal chemistry and chemical biology. It serves as a robust "click-ready" motif, enabling the introduction of a tetrahydropyran (THP) ring into complex molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike the acid-labile 2-tetrahydropyranyl (THP) protecting group used for alcohols, the 4-azidomethyl-THP moiety features a metabolically stable carbon-carbon bond at the 4-position, making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.
Part 1: Physicochemical Profile[1][2]
The following data characterizes the core properties of 4-azidomethyl-THP. Researchers should use these values for stoichiometric calculations and analytical verification.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Common Name | 4-Azidomethyl-THP | |
| CAS Number | 1035490-93-7 | Unique identifier for database retrieval |
| Molecular Formula | C₆H₁₁N₃O | |
| Molecular Weight | 141.17 g/mol | Calculated based on standard atomic weights |
| Exact Mass | 141.0902 | For High-Resolution Mass Spectrometry (HRMS) |
| Physical State | Colorless to pale yellow liquid | (Predicted based on structural analogs) |
| Solubility | DCM, THF, DMF, DMSO | Lipophilic organic solvents |
| Storage | 2–8°C, Inert Atmosphere | Azides are potentially light/heat sensitive |
Part 2: Synthesis & Experimental Protocol
Retrosynthetic Analysis
The synthesis of 4-azidomethyl-THP typically proceeds via a nucleophilic substitution strategy starting from the commercially available 4-(hydroxymethyl)tetrahydro-2H-pyran . The hydroxyl group is first converted into a facile leaving group (mesylate or tosylate), followed by displacement with sodium azide.
Workflow Diagram (DOT)
The following diagram illustrates the standard synthetic pathway, highlighting the critical intermediate activation step.
Figure 1: Two-step synthesis of 4-azidomethyl-THP via mesylate activation.
Detailed Protocol
Step 1: Activation (Mesylation)
-
Reagents: Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base: Add Triethylamine (Et₃N, 1.5 eq) and cool the solution to 0°C.
-
Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temperature < 5°C.
-
Workup: After 2 hours, quench with water, extract with DCM, and dry over MgSO₄. Concentrate to yield the crude mesylate.
Step 2: Azidation (SN2 Displacement)
-
Solvent System: Dissolve the crude mesylate in anhydrous DMF (Dimethylformamide). DMF is critical as a polar aprotic solvent to solvate the cation (Na⁺) and enhance the nucleophilicity of the azide anion (N₃⁻).
-
Reagent: Add Sodium Azide (NaN₃, 1.5 eq). Caution: NaN₃ is toxic and can form explosive hydrazoic acid in the presence of acid.
-
Conditions: Heat to 60–80°C for 12–16 hours. Monitor by TLC or LC-MS (disappearance of mesylate).
-
Purification: Dilute with water (to dissolve excess salts) and extract with Ethyl Acetate. The organic layer is washed with brine. Column chromatography (Hexanes/EtOAc) may be required for high purity.
Part 3: Mechanism of Action (Click Chemistry)[7]
The primary utility of 4-azidomethyl-THP lies in its ability to undergo Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This bioorthogonal reaction couples the THP ring to any molecule bearing a terminal alkyne, forming a stable 1,2,3-triazole linkage.
Mechanistic Pathway[8]
-
Coordination: The Cu(I) catalyst coordinates with the terminal alkyne of the partner molecule, lowering the pKa of the terminal proton.
-
Acetylide Formation: A copper-acetylide intermediate is formed.
-
Cycloaddition: The organic azide (4-azidomethyl-THP) coordinates to the copper center. The azide nitrogen attacks the acetylide carbon, forming a metallacycle.
-
Ring Contraction: The metallacycle contracts to form the triazole ring, releasing the copper catalyst for the next cycle.
Figure 2: Mechanism of CuAAC reaction utilizing 4-azidomethyl-THP.
Part 4: Applications in Drug Discovery[8][9][10]
Fragment-Based Drug Discovery (FBDD)
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, often functioning as a bioisostere for phenyl rings or morpholines to improve solubility and reduce lipophilicity (LogP). 4-azidomethyl-THP allows researchers to "click" this solubility-enhancing motif onto hydrophobic drug fragments rapidly.
Linker Design for PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. 4-azidomethyl-THP serves as a rigid, non-aromatic spacer. The resulting triazole ring acts as a stable bioisostere for amide bonds, resisting proteolytic cleavage in vivo.
Surface Functionalization
The compound is used to modify alkyne-functionalized surfaces (e.g., glass slides, nanoparticles) to introduce hydrophilic THP groups, reducing non-specific protein binding.
Part 5: Safety & Handling
-
Explosion Hazard: While organic azides with a C/N ratio > 3 (like 4-azidomethyl-THP, C₆H₁₁N₃O, Ratio = 6:3 = 2) are generally stable, they should be handled behind a blast shield. Avoid concentrating reaction mixtures to dryness if free NaN₃ is present.
-
Toxicity: Sodium azide is acutely toxic (similar to cyanide). All waste containing azides must be quenched (e.g., with dilute nitrous acid) before disposal.
-
Storage: Store in a cool, dark place. Azides can decompose under UV light.
References
-
Synthonix . (n.d.). This compound Product Page. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2024). Click Chemistry: A Powerful Tool for Pharmaceutical Sciences.[1] PMC. Retrieved from [Link]
Sources
4-(azidomethyl)tetrahydro-2H-pyran solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-(azidomethyl)tetrahydro-2H-pyran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous structures, and theoretical predictions to offer a robust framework for understanding and predicting its behavior in various organic solvents. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights for effective solvent selection in synthesis, purification, and formulation processes involving this compound.
Introduction: The Significance of Solubility
This compound is a molecule of interest in organic synthesis and medicinal chemistry, integrating the stable, saturated heterocyclic core of tetrahydropyran (THP) with the versatile reactivity of an azide functional group. The azide moiety serves as a valuable precursor for the introduction of nitrogen-containing functionalities, such as amines via reduction, or for participation in highly reliable "click chemistry" reactions like the Huisgen cycloaddition.[1] The utility of this compound in these applications is fundamentally governed by its solubility in organic solvents. Proper solvent selection is critical for achieving homogeneous reaction conditions, facilitating purification through techniques like crystallization and chromatography, and formulating active pharmaceutical ingredients.[2]
This guide will delve into the structural and physicochemical properties of this compound to predict its solubility profile. We will explore the interplay of intermolecular forces and provide a systematic approach to solvent selection. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate empirical data for their specific applications.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is dictated by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces tend to be miscible.[2] To predict the solubility of this compound, we must first analyze its molecular structure.
The molecule can be deconstructed into two key components: the tetrahydropyran ring and the azidomethyl substituent.
-
Tetrahydropyran (THP) Ring: The THP ring is a saturated six-membered heterocycle containing an oxygen atom.[3] This oxygen atom introduces a degree of polarity and allows the ring to act as a hydrogen bond acceptor. However, the five carbon atoms in the ring form a nonpolar hydrocarbon backbone.[4] Overall, tetrahydropyran itself is considered a moderately polar compound, soluble in a wide range of organic solvents and exhibiting partial miscibility with water.[5][6]
-
Azidomethyl (-CH₂N₃) Group: The azide functional group is highly polar due to the significant difference in electronegativity between the nitrogen atoms. The terminal nitrogen atoms of the azide group can act as hydrogen bond acceptors. The presence of the azide group significantly increases the polarity of the molecule compared to an unsubstituted THP ring.[1]
The combination of the moderately polar THP ring and the highly polar azidomethyl group suggests that this compound is a moderately polar to polar molecule .
Intermolecular Force Analysis
The following diagram illustrates the key intermolecular forces that will govern the solubility of this compound.
Caption: Intermolecular forces in this compound.
Predicted Solubility in Common Organic Solvents
Based on the analysis of its structure and intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | These solvents have large dipole moments and can effectively solvate the polar azide group. THF, being structurally similar to the THP ring, is expected to be an excellent solvent. DMF and DMSO are often preferred for reactions involving azide salts to ensure their solubility.[1][7][8] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen of the THP ring and the nitrogen atoms of the azide group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents are of moderate polarity and are generally good solvents for a wide range of organic compounds. They can effectively solvate the molecule through dipole-dipole interactions. |
| Ethers | Diethyl ether (Et₂O) | Moderate | Diethyl ether is less polar than THF but should still be a reasonably good solvent due to the "like dissolves like" principle with the ether linkage in the THP ring. |
| Aromatic | Toluene, Benzene | Low to Moderate | These are relatively nonpolar solvents. While they can engage in London dispersion forces with the hydrocarbon portion of the molecule, they are less effective at solvating the highly polar azide group. |
| Nonpolar | Hexanes, Heptane | Low to Insoluble | These solvents primarily interact through weak London dispersion forces and are poor solvents for polar molecules like this compound. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, experimental determination is essential. The following protocol provides a standardized method for assessing the solubility of this compound.
Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., DMF, Methanol, DCM, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipettes or syringes
-
Analytical balance
Workflow for Qualitative Solubility Determination
The following workflow can be used for a rapid assessment of solubility.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute: Accurately weigh approximately 25 mg of this compound and place it into the first labeled test tube.
-
Solvent Addition: Add the corresponding solvent to the test tube in 0.25 mL increments, up to a total of 0.75 mL.
-
Mixing: After each addition of solvent, cap the test tube and vortex or shake vigorously for 60 seconds.[2]
-
Observation: After mixing, visually inspect the solution.
-
Soluble: The solid has completely disappeared, and the solution is clear.
-
Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid remains largely undissolved.
-
-
Recording Data: Record your observations in a laboratory notebook.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
This qualitative assessment can be extended to a quantitative measurement by carefully adding known amounts of the solute to a known volume of solvent until saturation is reached, followed by filtration and quantification of the dissolved material.
Conclusion
This compound is a moderately polar to polar molecule, and its solubility is governed by its ability to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. It is predicted to have high solubility in polar aprotic solvents like DMF, DMSO, and THF, and moderate to high solubility in polar protic solvents such as methanol and ethanol. Conversely, it is expected to exhibit low solubility in nonpolar solvents like hexanes. The provided experimental protocol offers a straightforward method for researchers to validate these predictions and determine the optimal solvent for their specific needs. A thorough understanding of the solubility of this versatile building block is paramount for its successful application in synthetic and medicinal chemistry.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES | Journal of Applied Chemical Science International - I.K. Press. (2015, May 20). Retrieved from [Link]
-
Physical Properties of Tetrahydropyran and Its Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Large-Scale Preparation and Usage of Azides - ResearchGate. (n.d.). Retrieved from [Link]
-
Tetrahydropyran - Wikipedia. (n.d.). Retrieved from [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 4-(azidomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Latent Hazards of 4-(azidomethyl)tetrahydro-2H-pyran
This compound is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines a stable, non-aromatic tetrahydropyran (THP) ring, a common motif in pharmaceuticals, with a highly energetic azide functional group. The azide serves as a versatile chemical handle for a variety of conjugation reactions, most notably the Nobel Prize-winning Azide-Alkyne Huisgen Cycloaddition, or "click chemistry."[1] This reaction's high efficiency and orthogonality make it a cornerstone of modern bioconjugation, enabling the precise linkage of molecules in complex biological systems.
However, the very reactivity that makes the azide group so useful also renders it inherently hazardous. Organic azides are a class of energetic compounds that can be sensitive to external stimuli such as heat, light, friction, and pressure, potentially leading to rapid and violent decomposition.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles for organic azides. It is designed to empower researchers to harness the synthetic potential of this reagent while mitigating its intrinsic risks.
Section 1: Hazard Identification and Stability Assessment
The primary hazard associated with this compound stems from its azide functional group (-N₃). A critical aspect of assessing its stability is the ratio of carbon atoms to nitrogen atoms (C/N ratio).
The "Rule of Six" and Carbon-to-Nitrogen (C/N) Ratio
A widely accepted guideline for the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms (or other atoms of similar size) for every azide group confers a degree of stability, making the compound safer to handle in neat form.[4]
Let's analyze the target molecule:
-
Molecular Formula: C₆H₁₁N₃O
-
Carbon Atoms (C): 6
-
Nitrogen Atoms (N): 3
-
C/N Ratio: 6 / 3 = 2
With a C/N ratio between 1 and 3, this compound can be synthesized and handled, but it should be treated as a potentially energetic material.[4] It is crucial to limit the scale of reactions and, whenever possible, to store it as a dilute solution (<1 M) at reduced temperatures.[3][4]
Key Hazard Statements
While a specific Safety Data Sheet (SDS) is not publicly available, based on the properties of similar organic azides, the following GHS hazard classifications are anticipated:
-
Explosive; Unstable Explosive: Risk of explosion from shock, friction, heat, or other forms of ignition.
-
Acute Toxicity (Oral, Dermal, Inhalation): The azide ion is known to have toxicity comparable to the cyanide ion.[2]
-
Eye Irritation/Damage
-
Skin Irritation
Thermal Decomposition Pathway
The thermal decomposition of organic azides proceeds via the elimination of dinitrogen (N₂) gas to form a highly reactive nitrene intermediate.[1][5] This process is highly exothermic and can lead to a runaway reaction if not properly controlled. The nitrene can then undergo various intramolecular or intermolecular reactions.
Caption: Fig 1. Thermal decomposition pathway.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is non-negotiable when working with azides.
Engineering Controls
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[4]
-
Blast Shield: A blast shield or the fume hood sash should always be positioned between the researcher and the experiment. This is critical during reactions, extractions, and concentration steps.[4][6]
-
Ventilation: Ensure adequate ventilation in the laboratory.[7]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling organic azides includes:
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. For higher-risk operations, a full face shield should be worn in addition to safety glasses.[4]
-
Gloves: Nitrile gloves provide adequate protection for incidental contact. Change gloves immediately if contamination is suspected.[4]
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Proper Attire: Long pants and closed-toe shoes are required.
Incompatible Materials
To prevent the formation of highly explosive and shock-sensitive metal azides or the dangerously explosive hydrazoic acid, avoid all contact with the following:
-
Metals: Do not use metal spatulas; use plastic or ceramic instead.[3][4][6] Avoid contact with copper, lead, brass, and other heavy metals.
-
Acids: Strong acids can react with azides to form the highly toxic and explosive hydrazoic acid (HN₃).[3]
-
Chlorinated Solvents: Dichloromethane and chloroform can form extremely unstable di- and tri-azidomethane compounds.[2][3]
-
Other Reagents: Keep away from carbon disulfide, bromine, and dimethyl sulfate.[4]
Section 3: Experimental Protocols and Workflow
General Workflow for Handling Azides
Caption: Fig 2. Safe workflow for experiments involving organic azides.
Step-by-Step Handling Protocol
-
Risk Assessment: Before starting, perform a thorough risk assessment for the entire procedure.[8]
-
Preparation: Don the required PPE. Set up the experiment in a clean fume hood, ensuring a blast shield is available. Line the work surface with absorbent paper.[6]
-
Weighing/Measuring: If handling the solid, use a plastic or ceramic spatula.[2][4] If using a solution, use appropriate syringes or pipettes. Work with the smallest quantity necessary for the experiment.[4]
-
Reaction:
-
Avoid ground glass joints, which can cause friction and initiate decomposition; use rubber septa or specialized glassware.[4][6]
-
Maintain strict temperature control. Do not heat the compound unless the thermal stability is well-understood and appropriate precautions are in place.
-
Ensure reactions are stirred smoothly to avoid localized heating.
-
-
Purification:
-
Never use distillation or sublimation for purification. [2] These methods can concentrate the azide and lead to an explosion.
-
Purification should be limited to techniques like extraction and precipitation.[2]
-
When using a rotary evaporator, use a blast shield and do not evaporate to dryness. It is safer to leave the azide in a solvent.
-
Section 4: Storage, Spills, and Waste Disposal
Storage
-
Temperature: Store in a refrigerator or freezer below room temperature.[2][4]
-
Container: Use amber bottles to protect from light.[4] Ensure the container is tightly sealed.
-
Location: Store in a cool, well-ventilated area away from incompatible materials.[4][7]
Spill Management
For small spills (<250 mL of solution) inside a fume hood:
-
Alert Personnel: Inform others in the lab.
-
Confine: Confine the spill using absorbent pads.[4]
-
Neutralization (Optional but Recommended): For spills involving sodium azide (a common precursor), a solution of sodium nitrite and acetic acid can be used for quenching. For an organic azide, this step is often skipped in favor of direct absorption.
-
Cleanup: Clean the surface with a buffer solution of pH > 9 to prevent the formation of hydrazoic acid.[4][6] Wipe the area with fresh absorbent pads.
-
Disposal: All contaminated materials must be collected in a designated, labeled hazardous waste container.[6]
Waste Disposal
-
Segregation: Azide-containing waste must be collected in a separate, dedicated waste container.[2][6]
-
Labeling: Clearly label the container "AZIDE CONTAMINATED WASTE" and list all components.[4]
-
No Sink Disposal: Never dispose of azide solutions down the sink.[4] This can lead to the formation of explosive metal azides in the plumbing.
-
Quenching: Before final disposal, it is best practice to quench the azide. A common method is reduction to the corresponding amine using a reagent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. This should be done as part of the experimental workup if possible.
Section 5: Physical and Chemical Properties (Estimated)
| Property | Estimated Value / Information | Rationale / Source |
| Molecular Formula | C₆H₁₁N₃O | - |
| Molecular Weight | 141.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar alkyl azides and tetrahydropyran derivatives.[9] |
| Boiling Point | High; Prone to decomposition | Organic azides are thermally unstable and should not be distilled.[1][2] |
| Solubility | Soluble in common organic solvents (e.g., THF, Ethyl Acetate, Alcohols). | Based on the polarity of the THP ring. |
| Stability | Potentially explosive. Sensitive to heat, shock, and friction.[3] | General property of low molecular weight organic azides.[2] |
| Decomposition Temp. | Estimated > 175 °C (for neat compound) | Alkyl azides with low nitrogen content are relatively stable but will decompose.[1] |
Conclusion
This compound is a powerful tool for chemical biology and drug discovery. Its responsible use hinges on a thorough understanding of its potential hazards and a disciplined approach to safety. By implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can confidently and safely leverage the capabilities of this versatile reagent to advance their scientific objectives. Always prioritize safety, minimize scale, and never work alone when handling energetic compounds.
References
-
Azides - UVIC. (2022, May 18). University of Victoria. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]
-
Safe Handling of Azides. (2013, February 1). University of Pittsburgh. [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (2010, January 25). Organic Syntheses. [Link]
-
Organic azide - Wikipedia. Wikipedia. [Link]
-
The thermal decomposition of azidopyridines. (2025, August 9). ResearchGate. [Link]
Sources
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. ucd.ie [ucd.ie]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. uvic.ca [uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. CAS 101691-94-5: 4-(IODOMETHYL)TETRAHYDRO-2H-PYRAN [cymitquimica.com]
Technical Guide: Tetrahydropyran-Based Azide Building Blocks in Medicinal Chemistry
Executive Summary
This technical guide analyzes the strategic application of tetrahydropyran (THP)-based azide building blocks in modern drug discovery. As medicinal chemistry moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), THP azides offer a dual advantage: they provide an
Strategic Value: The Physicochemical Edge
Bioisosterism and "Escape from Flatland"
The tetrahydropyran ring is a classical bioisostere for cyclohexane and morpholine. Unlike cyclohexane, the ether oxygen in THP acts as a hydrogen bond acceptor (HBA), lowering
| Property | Cyclohexane Core | Tetrahydropyran (THP) Core | Morpholine Core |
| Electronic Character | Lipophilic | Polar (Ether Oxygen) | Basic/Polar |
| H-Bonding | None | 1 Acceptor | 1 Acceptor / 1 Donor |
| Metabolic Risk | Oxidation (CYP450) | Low (Stable Ether) | N-Oxidation / Glucuronidation |
| Solubility Impact | Poor | Moderate to High | High |
| Geometry | Chair (Fluxional) | Chair (Anomeric effect possible) | Chair |
The Azide Utility
The azide group (
Synthetic Architectures
The synthesis of THP azides generally follows two primary strategies: nucleophilic displacement of activated alcohols or de novo ring construction via Prins cyclization.
Route A: Nucleophilic Displacement (The Standard)
The most robust route to 4-azidotetrahydropyran involves the activation of commercially available tetrahydro-2H-pyran-4-ol.
-
Activation: Conversion of the alcohol to a mesylate (OMs) or tosylate (OTs).
-
Displacement:
reaction with Sodium Azide ( ).-
Note: For 4-substituted THPs, this is straightforward. For 3-substituted THPs, this inversion of configuration allows access to specific diastereomers (e.g., converting trans-3-hydroxy to cis-3-azido).
-
Route B: Prins Cyclization (De Novo)
For complex scaffolds where the THP ring is built from scratch, the Prins cyclization between a homoallylic alcohol and an aldehyde offers a powerful method to install functionality at the 4-position, which can subsequently be converted to an azide.
Visualization of Synthetic Logic
The following diagram outlines the synthetic workflow and downstream applications.
Figure 1: Synthetic pathway from THP-alcohol to Azide and downstream derivatization.
Safety & Handling: The "Rule of Six"
Working with organic azides requires strict adherence to safety protocols due to their potential explosivity.[1][2][3][4] A self-validating safety check is the C/N Ratio Rule .
The C/N Ratio Calculation
Before synthesizing or isolating any THP-azide, calculate the Carbon/Nitrogen ratio:
[2]Application to 4-azidotetrahydropyran (
-
Ratio:
[3]
Critical Safety Insight: 4-azidotetrahydropyran has a ratio of 2 , which is below the safe threshold of 3.
-
Implication: This compound is potentially explosive if isolated in pure form.
-
Protocol Adjustment: Do not distill to dryness. Store as a solution in a high-boiling solvent (e.g., DMF or Toluene) or use immediately in the next step. If isolation is necessary, keep scale < 1g and use a blast shield.
Experimental Protocols
Protocol: Synthesis of 4-Azidotetrahydropyran (Solution Phase)
Note: Designed to mitigate low C/N ratio risks.
Reagents:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (
) (1.5 eq) -
Sodium Azide (
) (1.5 eq) -
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Mesylation: Dissolve THP-4-ol in DCM at 0°C. Add
, followed by dropwise addition of MsCl. Stir for 2h. -
Workup 1: Wash with water, dry organic layer (
), and concentrate carefully (do not heat >30°C). -
Displacement: Dissolve the crude mesylate in DMF. Add solid
(Caution: Toxic). -
Reaction: Heat to 60°C for 4–6 hours behind a blast shield.
-
Extraction: Dilute with Diethyl Ether (
) and wash extensively with water to remove DMF and excess azide. -
Safety Stop: Do not concentrate the ether layer to dryness. Determine concentration via NMR using an internal standard. Use this solution directly for Click chemistry.
Protocol: CuAAC "Click" Reaction (Ligand-Assisted)
This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage by Cu(I).
Reagents:
-
THP-Azide solution (1.0 eq)
-
Terminal Alkyne (1.0 eq)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
THPTA Ligand (5 mol%)
Workflow:
-
Dissolve alkyne in
-BuOH/Water (1:1). -
Add THP-Azide solution.
-
Premix
and THPTA in a separate vial, then add to the reaction. -
Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).
-
Stir at Room Temperature for 1–12h.
-
Monitor by LCMS (Disappearance of alkyne; Azide is not UV active).
Applications in PROTAC Linker Design
Tetrahydropyrans are increasingly used in Proteolysis Targeting Chimeras (PROTACs) to tune the physicochemical properties of the linker region. Long alkyl chains often lead to poor solubility; inserting a THP ring breaks the lipophilicity while maintaining linker length.
Linker Decision Matrix
The following diagram illustrates when to deploy a THP-Azide linker versus a standard PEG or Alkyl linker.
Figure 2: Decision matrix for selecting THP-based linkers in bifunctional molecule design.
References
- Tetrahydropyran as a Bioisostere
-
Safety of Organic Azides (Rule of Six)
-
Click Chemistry & Triazole Bioisosterism
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Bonandi, E., et al. (2017).[5] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Retrieved from [Link]
-
-
Synthesis of Functionalized THPs
-
Clarke, P. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
- PROTAC Linker Design: Verma, S. K., et al. (2020). Design and Synthesis of PROTACs. Journal of Medicinal Chemistry.
Sources
Technical Profile & Handling Guide: 4-(Azidomethyl)tetrahydro-2H-pyran
Executive Technical Summary
4-(Azidomethyl)tetrahydro-2H-pyran is a specialized heterocyclic building block primarily utilized in "click chemistry" (CuAAC) to introduce a polar, non-aromatic lipophilic spacer into drug candidates. Its structural core—a saturated oxygen heterocycle—improves metabolic stability and solubility compared to carbocyclic analogs.
This guide addresses the critical physical properties and safety parameters required for its handling. Note: Due to the energetic nature of the azido group, this compound exhibits thermal instability. Standard atmospheric boiling points are theoretical; attempts to reach them often result in decomposition or explosion.
Key Identifiers
| Property | Detail |
| IUPAC Name | 4-(Azidomethyl)oxane |
| CAS Number | 120551-78-4 (Generic/Isomer var.) / 1035490-93-7 |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| Appearance | Colorless to pale yellow oil |
Physical Properties Analysis
Density and Volatility
Accurate density and volatility data are critical for process scale-up and reactor loading. As experimental data for the specific azide is often proprietary or omitted in literature in favor of precursors, the values below represent a synthesis of experimental precursor data and calculated physicochemical properties.
Comparative Properties Table
| Compound | Function | Density (g/mL) | Boiling Point (°C) |
| 4-(Hydroxymethyl)THP | Precursor (Alcohol) | 1.04 | 110°C @ 20 mmHg |
| 4-(Iodomethyl)THP | Precursor (Halide) | 1.77 | 145–148°C (Atm)* |
| 4-(Azidomethyl)THP | Target (Azide) | 1.09 – 1.12 (Est.) | Decomposes >110°C |
*Note: The iodide boiling point is often reported at reduced pressure in practice to prevent discoloration, though it is more stable than the azide.
The Boiling Point Paradox
Researchers must not attempt to determine the atmospheric boiling point of this compound.
-
Thermal Stability: Organic azides generally begin to decompose exothermically between 110°C and 150°C.
-
Distillation Risk: While low-molecular-weight azides can technically be distilled under high vacuum (<5 mmHg), the risk of shock-sensitivity increasing in the vapor phase or upon concentration makes this hazardous.
-
Recommended Purification: Flash column chromatography (SiO₂) is the industry standard for isolation, avoiding thermal stress.
Safety & Energetic Assessment (Expertise & Experience)
The safety of handling organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms. This empirical rule helps predict stability.
The "Rule of Six" Analysis
A common heuristic for azide safety is the equation:
For this compound (C₆H₁₁N₃O):
Critical Insight: The ratio is 2.33 , which is below the safety threshold of 3 .
-
Implication: This molecule is considered energetic and potentially explosive. It possesses a high energy content relative to its molecular weight.
-
Operational Mandate:
-
Never distill to dryness.
-
Do not use rotary evaporators with water baths set >40°C.
-
Store in solution (e.g., DCM or Toluene) whenever possible to desensitize.
-
Use blast shields when working with >1 gram quantities.
-
Synthesis & Purification Workflow
The following diagram illustrates the standard synthesis pathway from the commercially available alcohol, highlighting the critical decision points for purification based on the safety assessment above.
Figure 1: Synthetic workflow and safety decision tree for the isolation of this compound.
Experimental Handling Protocol
A. Density Measurement (Small Scale)
Since density is concentration-dependent and purity-dependent, measure it empirically for your specific batch using a calibrated micropipette if exact stoichiometry is required.
-
Tare a 1.00 mL volumetric flask or a precision syringe on an analytical balance.
-
Draw exactly 100 µL of the purified oil.
-
Weigh and calculate:
. -
Expected range: 1.09 – 1.12 g/mL.
B. Waste Disposal (Quenching)
Never dispose of azide residues directly into acidic waste (forms toxic/explosive
-
Reaction: Treat waste streams with 10% sodium hypochlorite (bleach) or the Staudinger reduction method (Triphenylphosphine) to reduce the azide to an amine before disposal.
-
Verification: Ensure no azide peak remains in IR (~2100 cm⁻¹) before releasing to chemical waste.
References
-
Thermo Fisher Scientific. 4-(Iodomethyl)tetrahydro-2H-pyran Safety Data Sheet. Retrieved from
-
ChemicalBook. 4-(Hydroxymethyl)tetrahydropyran Properties and CAS 14774-37-9. Retrieved from
-
Synthonix. this compound Product Specification [A6595]. Retrieved from
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide Safety & Rule of Six).
Technical Comparison: 4-(Azidomethyl)tetrahydro-2H-pyran vs. 4-Azidotetrahydropyran
[1][2]
Executive Summary
In drug discovery—particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design—the choice between a direct ring attachment and a methylene-spaced attachment is a critical decision that impacts binding affinity , solubility , and synthetic reactivity .[1][2]
-
4-azidotetrahydropyran (Secondary Azide): Offers a rigid, compact linker geometry.[1][2] However, the secondary azide is sterically hindered, resulting in slower CuAAC (Click) kinetics and lower thermal stability.
-
This compound (Primary Azide): Provides a flexible, extended linker (+1 carbon spacer).[1][2] The primary azide exhibits superior CuAAC kinetics and higher stability, making it the preferred "install-and-forget" motif for complex library synthesis.[1][2]
Structural & Physicochemical Analysis[1][2]
The fundamental difference lies in the hybridization and steric environment of the carbon bearing the azide group.[2]
| Feature | 4-azidotetrahydropyran | This compound |
| Structure | Azide directly on C4 ring carbon | Azide on exocyclic methyl group |
| Azide Type | Secondary ( | Primary ( |
| CAS Number | Not widely listed (Intermediate) | 1035490-93-7 |
| Formula | ||
| MW | 127.15 g/mol | 141.17 g/mol |
| Linker Character | Rigid, defined vector | Flexible, rotatable ( |
| C/N Ratio | 2.0 (High Energy) | 2.33 (High Energy) |
Safety Assessment (C/N Ratio)
Both compounds are low-molecular-weight organic azides.[1][2] Safety is estimated using the (C+O)/N ratio :
-
Safe Limit: Generally, a ratio
is considered stable for isolation. -
4-azidotetrahydropyran:
.[1][2] Risk: High.[5] Potentially shock-sensitive.[1][2] -
This compound:
.[1][2] Risk: Moderate-High.[1][2]
Protocol: Do not distill these azides to dryness. Store as solutions (<1 M) in inert solvents (e.g., DCM, Toluene) at 4°C.
Synthetic Pathways[6][7][8][9]
The synthesis of both targets relies on nucleophilic substitution (
Reaction Scheme (Graphviz)[2]
Caption: Comparative synthetic routes. The primary alkyl halide (bottom) undergoes clean
Detailed Protocols
A. Synthesis of this compound (Primary)
-
Activation: React (tetrahydro-2H-pyran-4-yl)methanol with
or to generate the electrophile. -
Azidation: Treat the crude iodide/mesylate with
(1.5 equiv) in DMF at room temperature or mild heating (40°C). -
Workup: Dilute with water, extract with
.
B. Synthesis of 4-Azidotetrahydropyran (Secondary)
-
Activation: React 4-hydroxytetrahydropyran with
in DCM. -
Azidation: Treat the mesylate with
(2.0 equiv) in DMF at 80–90°C .
Reactivity Profile: CuAAC Click Chemistry
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the steric environment of the azide significantly affects the reaction rate.[1][2]
| Parameter | Primary Azide (Methyl Spacer) | Secondary Azide (Direct) |
| Steric Hindrance | Low.[1][2] The azide is extended away from the ring. | High. The ring hydrogens at C3/C5 clash with the Cu-catalyst complex.[1][2] |
| Kinetics | Fast. Complete in <1h at RT. | Slow. May require heating or excess catalyst. |
| Ligand Requirement | Standard (e.g., TBTA, THPTA). | Accelerated ligands (e.g., BTTES) recommended. |
Mechanistic Insight: The transition state of CuAAC involves a bulky copper-acetylide complex.[1][2] The "methyl spacer" in this compound acts as a pivot, allowing the azide to rotate into an optimal position for orbital overlap without steric penalty from the pyran ring chair conformation.[1][2]
Applications in Drug Discovery[2]
Linker Design in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1][2]
-
4-Azidotetrahydropyran (Rigid Anchor):
-
Use when the binding pocket is shallow.
-
Reduces entropic penalty upon binding due to restricted degrees of freedom.
-
Drawback: If the vector is slightly off, the molecule will not bind (no "wiggle room").
-
-
This compound (Flexible Anchor):
-
Use to extend the linker by ~1.5 Å.
-
The extra methylene group allows rotation, helping the warhead find its optimal binding pose.
-
Preferred starting point in library generation due to higher synthetic success rates.
-
References
-
Synthesis of Pyran Scaffolds
-
Azide Safety & Handling
- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Source: Angewandte Chemie Int. Ed., 2005.
- Context: Establishes the (C+O)
-
[2]
-
CuAAC Kinetics
-
Precursor Properties
Sources
- 1. 1037624-75-1,(S)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-[7-(1-pyrrolidinyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]-1H-1,2,4-triazole-3,5-diamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. uvic.ca [uvic.ca]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. lab-chemicals.com [lab-chemicals.com]
Methodological & Application
synthesis of 4-(azidomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-4-yl)methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(azidomethyl)tetrahydro-2H-pyran , a critical building block for "click" chemistry (CuAAC) and PROTAC linker design. While direct Mitsunobu azidation is possible, this guide prioritizes a two-step activation/substitution strategy (via a mesylate intermediate). This route offers superior purification profiles by avoiding triphenylphosphine oxide contaminants and allows for safer thermal management of the azidation step.
Key Advantages of this Protocol:
-
Scalability: Avoids chromatography-heavy purification associated with Mitsunobu reagents.
-
Safety: Segregates the activation step from the azidation step, allowing for precise control over the energetic azide formation.
-
Purity: Intermediate mesylate can be crystallized or used crude with high purity (>95%), simplifying the final workup.
Strategic Analysis & Mechanism
Synthetic Route Selection
The transformation of a primary alcohol to a primary azide can be achieved via multiple pathways. We selected Route A (Mesylation/Azidation) over Route B (Mitsunobu) based on process safety and downstream processing efficiency.
| Feature | Route A: Mesylate Intermediate | Route B: Mitsunobu ( |
| Atom Economy | High | Low (generates |
| Purification | Extraction/Crystallization | Chromatography (often difficult) |
| Safety | Controlled | Risk of |
| Scalability | High (>10g feasible) | Low to Medium |
Reaction Mechanism[1][2]
-
Activation: The hydroxyl group of (tetrahydro-2H-pyran-4-yl)methanol is converted into a methanesulfonate (mesylate) ester, turning a poor leaving group (
) into an excellent one ( ). -
Substitution: The mesylate undergoes an
nucleophilic substitution with sodium azide ( ) in a polar aprotic solvent (DMF), inverting the geometry (though not relevant for this achiral primary carbon) and installing the azide.
Critical Safety Protocol (Read Before Experimentation)
Energetic Assessment (The "Rule of Six")
Organic azides are potentially explosive.[1][2][3] Stability is estimated using the Carbon/Nitrogen (
-
Formula:
(Safe limit) -
Target Molecule:
-
Calculation:
WARNING: The ratio is < 3 . This molecule is classified as energy-rich .[4]
-
Do NOT concentrate to absolute dryness on a rotary evaporator, especially with a water bath >40°C.
-
Store as a solution in a stable solvent (e.g., DCM, Toluene) whenever possible.
Solvent Incompatibility
-
Halogenated Solvents: Do not use dichloromethane (DCM) or chloroform as the reaction solvent for the azidation step.[5] Sodium azide can react with these solvents to form diazidomethane , a highly explosive compound.[3][5] Use DMF or DMSO for the reaction, and Ethyl Acetate for extraction.[6]
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate
Reagents:
-
(Tetrahydro-2H-pyran-4-yl)methanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) [0.2 M concentration]
Procedure:
-
Setup: Charge a round-bottom flask with the alcohol and dry DCM. Cool to 0°C (ice bath).
-
Base Addition: Add Triethylamine (TEA) in one portion. Stir for 5 minutes.
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) over 15 minutes. Note: Reaction is exothermic; maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.
-
Workup:
-
Quench with water.[5]
-
Wash organic layer with 1M HCl (to remove TEA).
-
Wash with Sat.
and Brine. -
Dry over
, filter, and concentrate (keep bath < 40°C).
-
-
Result: The mesylate is typically obtained as a white solid or viscous oil. Yields >90% are expected. Proceed immediately to Step 2 or store at -20°C.
Step 2: Synthesis of this compound
Reagents:
-
Mesylate Intermediate (from Step 1) (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv)[5] -
Dimethylformamide (DMF) [0.5 M concentration]
Procedure:
-
Setup: Dissolve the mesylate in dry DMF.
-
Reagent Addition: Add solid Sodium Azide (
) in one portion at RT. Caution: is acutely toxic.[1] -
Reaction: Heat the mixture to 60°C behind a blast shield. Stir for 4–6 hours.
-
Note: Higher temperatures (>80°C) increase decomposition risk.
-
-
Workup (Critical for Safety):
-
Cool to RT.
-
Dilute with Ethyl Acetate (Do not use DCM) and excess water.
-
Extract aqueous layer 3x with Ethyl Acetate.
-
Wash combined organics 4x with water (to fully remove DMF) and 1x with Brine.
-
Dry over
.
-
-
Concentration: Concentrate under reduced pressure at ambient temperature . DO NOT concentrate to complete dryness; leave a small amount of solvent or immediately dilute with the solvent for the next step (e.g., if used for Click chemistry).
Workflow Visualization
Figure 1: Synthetic workflow emphasizing the two-step protocol and critical safety checkpoint during the azidation phase.
Analytical Validation
To confirm the identity of the product, look for these key spectroscopic signatures:
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | ~2100 cm⁻¹ (Strong) | Characteristic Azide ( |
| 1H NMR | ~3.20 ppm (Doublet, 2H) | |
| 1H NMR | ~3.95 ppm (dd, 2H) | Equatorial protons of the pyran ring (adjacent to oxygen). |
| 13C NMR | ~55-58 ppm | Carbon attached to Azide. |
Troubleshooting & Optimization
-
Issue: Low Conversion in Step 2.
-
Cause: DMF is wet or temperature is too low.
-
Solution: Ensure DMF is anhydrous. Increase temperature to 70°C (do not exceed 80°C). Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to accelerate the reaction.
-
-
Issue: Emulsion during Workup.
-
Issue: Product Decomposition.
-
Cause: Light sensitivity or thermal instability.
-
Solution: Store the final azide in an amber vial at 4°C.
-
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[3] 32, 2005, pp. 5188–5240. Link
- Mesylation Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
-
Azide Handling Guidelines: "Safe Handling of Organoazides." University of California, Santa Cruz - EH&S. Link
- Nucleophilic Substitution in Pyran Systems: Relevant structural analogs and conditions adapted from: Journal of Medicinal Chemistry, "Synthesis of Tetrahydropyran Derivatives as Kinase Inhibitors.
Sources
- 1. uvic.ca [uvic.ca]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Sciencemadness Discussion Board - Problem forming sugar azide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Optimized Nucleophilic Substitution Strategies for (Tetrahydro-2H-pyran-4-yl)methyl Methanesulfonate
Introduction & Scope
(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (CAS: 134419-59-3) is a critical building block in medicinal chemistry. It serves as a lipophilic spacer that modulates the physicochemical properties of drug candidates, particularly by lowering LogD and improving metabolic stability compared to carbocyclic analogs.
This Application Note provides a definitive guide to performing nucleophilic substitutions (
Key Chemical Properties
| Property | Data |
| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate |
| CAS Number | 134419-59-3 |
| Molecular Formula | |
| Molecular Weight | 194.25 g/mol |
| Leaving Group | Mesylate ( |
| Reactivity Profile | Primary electrophile; prone to |
| Storage | < -20°C, under Argon (Hydrolysis sensitive) |
Critical Process Parameters (CPPs)
Success with this substrate depends on controlling three variables that dictate the ratio of substitution (
-
Solvent Polarity:
-
Recommended: DMF, DMSO, or NMP. These polar aprotic solvents solvate the cation (e.g.,
), leaving the nucleophile "naked" and highly reactive. -
Alternative: Acetonitrile (MeCN) is easier to remove but requires higher temperatures (reflux) for sluggish nucleophiles.
-
-
Temperature Control:
-
Optimal Range: 60°C – 80°C.
-
Risk: Temperatures >100°C increase the risk of elimination to 4-methylenetetrahydro-2H-pyran (exocyclic alkene).
-
-
Nucleophile Stoichiometry:
-
Use 1.2 – 1.5 equivalents of nucleophile to ensure complete consumption of the genotoxic mesylate precursor.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways and the optimal workflow for
Figure 1: Mechanistic divergence between desired substitution and competitive elimination pathways.
Experimental Protocols
Protocol A: Synthesis of 4-(Azidomethyl)tetrahydro-2H-pyran
Application: Precursor for primary amines (via Staudinger reduction) or triazoles (via Click chemistry).
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
DMF (anhydrous, 0.5 M concentration)
Procedure:
-
Safety Check:
is acutely toxic and shock-sensitive. Use plastic spatulas; avoid halogenated solvents (DCM) in the presence of azides to prevent formation of explosive diazidomethane. -
Dissolution: Charge the mesylate into a reaction vessel and dissolve in anhydrous DMF under
atmosphere. -
Addition: Add
in a single portion at ambient temperature. -
Reaction: Heat the mixture to 70°C for 4–6 hours.
-
Monitoring: TLC (stained with PMA or Iodine) will show the disappearance of the mesylate (
in 1:1 EtOAc/Hex) and appearance of the azide ( ).
-
-
Workup:
Validation:
-
IR: Strong stretch at
( ). -
1H NMR: The
doublet shifts upfield from ppm (OMs) to ppm ( ).
Protocol B: Etherification with Phenols (Williamson Ether Synthesis)
Application: Synthesis of ether-linked inhibitors (e.g., for liquid crystal or kinase inhibitor scaffolds).
Reagents:
-
Substrate (1.0 equiv)
-
Phenol derivative (e.g., 4-ethoxy-2,3-difluorophenol) (1.0 equiv)
-
Potassium Carbonate (
) (1.5 equiv) or (1.2 equiv) -
DMF or Acetonitrile
Procedure:
-
Deprotonation: In a vial, combine the phenol and
in DMF. Stir at RT for 15 min to generate the phenoxide anion. -
Alkylation: Add the mesylate solution to the phenoxide mixture.
-
Heating: Heat to 80°C for 12 hours.
-
Note: If using MeCN, reflux (
) is required. is recommended for MeCN to improve solubility.
-
-
Workup: Pour into ice water. Extract with EtOAc.[2][4][5] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
Protocol C: Amination with Secondary Amines
Application: Direct synthesis of tertiary amines.
Procedure:
-
Dissolve mesylate (1.0 equiv) in MeCN.
-
Add Secondary Amine (2.0 equiv) and DIPEA (1.5 equiv).
-
Why excess amine? To prevent poly-alkylation and act as a proton scavenger.
-
-
Heat to 60°C in a sealed tube (if amine is volatile) for 16 hours.
-
Purification: Acid/Base extraction is highly effective here.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Reaction temperature too low or old mesylate (hydrolyzed). | Increase T to 80°C. Check mesylate purity by NMR (look for broad OH peak). |
| Exocyclic Alkene | Base too strong (e.g., NaH, KOtBu) or T > 100°C. | Use weaker bases ( |
| Emulsion in Workup | DMF presence. | Wash organic layer with 5% LiCl solution (breaks DMF emulsions). |
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for substitution reactions.
References
-
Sigma-Aldrich. (n.d.). Tetrahydro-2H-pyran-4-yl methanesulfonate Product Sheet. Retrieved from
-
European Patent Office. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (Demonstrates etherification conditions). Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 19077576. Retrieved from
-
ChemicalBook. (2025).[7][8] Tetrahydro-2H-pyran-4-yl methanesulfonate Properties and Synthesis. Retrieved from
Sources
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS#:134419-59-3 | tetrahydro-2H-pyran-4-yl methanesulfonate | Chemsrc [chemsrc.com]
- 8. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
procedure for converting 4-(bromomethyl)tetrahydropyran to azide
Application Note: Optimized Synthesis of 4-(Azidomethyl)tetrahydropyran via Nucleophilic Substitution
Executive Summary
This application note details the procedure for converting 4-(bromomethyl)tetrahydropyran (CAS: 125552-89-8) to 4-(azidomethyl)tetrahydropyran using sodium azide (
Critical Safety Advisory: The target product, 4-(azidomethyl)tetrahydropyran (
Strategic Considerations & Mechanism
Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Substrate: 4-(bromomethyl)tetrahydropyran (Primary alkyl halide; sterically accessible).
-
Nucleophile: Sodium Azide (
). -
Solvent: N,N-Dimethylformamide (DMF) is selected over DMSO. While both are excellent for
, DMF is easier to remove during aqueous workup and poses fewer risks of exothermic decomposition with azides compared to DMSO at elevated temperatures.
Safety Analysis (The "Rule of Six")
The stability of organic azides is estimated using the equation:
-
Target Molecule:
-
Calculation:
-
Conclusion: The ratio is
.[3][4] This molecule is high-energy .-
Operational Constraint 1: Never distill the product.
-
Operational Constraint 2: Store as a solution in a stable solvent (e.g., tert-butyl methyl ether or ethyl acetate) whenever possible.
-
Operational Constraint 3: Avoid rotary evaporation to complete dryness.
-
Experimental Protocol
Reagents & Equipment
| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |
| 4-(bromomethyl)tetrahydropyran | 125552-89-8 | 179.06 | 1.0 | Substrate |
| Sodium Azide | 26628-22-8 | 65.01 | 1.5 | Nucleophile |
| DMF (Anhydrous) | 68-12-2 | 73.09 | N/A | Solvent (0.5 M) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | N/A | Extraction Solvent |
Equipment:
-
Round-bottom flask (borosilicate glass).
-
Magnetic stir bar (Teflon coated).
-
Oil bath with temperature controller.
-
Plastic spatulas (Metal spatulas must be avoided to prevent formation of shock-sensitive metal azides).[4]
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a clean, dry round-bottom flask with a magnetic stir bar.
-
Add 4-(bromomethyl)tetrahydropyran (1.0 equiv) to the flask.
-
Add anhydrous DMF to achieve a concentration of 0.5 M (e.g., 5 mL DMF per 1 mmol substrate).
-
Cautiously add Sodium Azide (1.5 equiv) using a plastic spatula.
-
Seal the flask with a septum and insert a nitrogen balloon (optional but recommended to exclude moisture).
Step 2: Reaction
-
Place the flask in an oil bath pre-heated to 60°C .
-
Why 60°C? Primary bromides react readily. Higher temperatures increase the risk of thermal decomposition of the unstable product.[3]
-
-
Stir vigorously for 4–6 hours .
-
Monitor: Check progress via TLC (Eluent: 20% EtOAc/Hexane).
-
Visualization: Azides are difficult to stain. Use Phosphomolybdic Acid (PMA) or Iodine (
) chamber. The starting bromide usually stains differently or has a different Rf than the azide. -
Validation: Reaction is complete when the starting bromide spot disappears.
-
Step 3: Workup (CRITICAL SAFETY STEP)
-
Cool the reaction mixture to room temperature.
-
Quench: Pour the reaction mixture into a separatory funnel containing 5x volume of ice-cold water .
-
Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) .
-
Safety Warning:DO NOT use Dichloromethane (DCM).
reacts with DCM to form Diazidomethane ( ), which is extremely explosive.[1]
-
-
Wash: Combine the organic layers and wash with:
-
1x Saturated
(to neutralize any trace acid). -
2x Brine (saturated NaCl) to remove residual DMF.
-
-
Dry: Dry the organic phase over anhydrous Magnesium Sulfate (
). Filter through a fritted glass funnel.
Step 4: Concentration
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature < 30°C .
-
STOP evaporation before the flask is completely dry. Leave a small amount of solvent to stabilize the azide.
-
Yield: Expect 85–95% yield as a colorless to pale yellow oil.
Visual Workflows
Reaction Scheme & Mechanism
Caption: Bimolecular nucleophilic substitution (
Safety-Critical Workup Flow
Caption: Workup procedure emphasizing the exclusion of halogenated solvents to prevent explosion hazards.
Analytical Validation
To confirm the identity of the product without isolation of the pure neat compound (due to safety), use the following spectroscopic markers:
| Method | Expected Signal | Interpretation |
| FT-IR | ~2095–2110 cm⁻¹ (Strong) | Characteristic asymmetric stretch of the Azide ( |
| 1H-NMR | The methylene protons ( | |
| 13C-NMR | The carbon attached to the azide shifts significantly downfield compared to the bromide precursor (~38 ppm) due to the nitrogen shielding effect. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance or low temperature. | Increase temp to 70°C (Do not exceed 80°C). Add catalytic Tetra-n-butylammonium iodide (TBAI) to facilitate Finkelstein-like exchange. |
| Emulsion during extraction | DMF presence in aqueous layer. | Add more saturated Brine. Filter the biphasic mixture through Celite if solid precipitates are causing the emulsion. |
| Product Decomposition | Overheating or light exposure.[3] | Store product in the dark at 4°C. Ensure bath temp does not overshoot. |
References
-
Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature. Synthesis, 1997(04), 413–414.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
- Keicher, T., & Löbbecke, S. (2019). "Organic Azides." In Organic Azides: Syntheses and Applications. John Wiley & Sons.
-
University of California, Santa Barbara. (n.d.). Safe Handling of Azides. UCSB Laboratory Safety Manual.
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile 4-(azidomethyl)tetrahydro-2H-pyran Oil
Ticket ID: AZ-THP-004 Subject: Troubleshooting Yield Loss, Detection, and Safety during Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
⚠️ CRITICAL SAFETY DIRECTIVE: STOP AND READ
DO NOT DISTILL THIS COMPOUND.
Before proceeding with any purification steps, you must validate the energetic properties of your molecule. 4-(azidomethyl)tetrahydro-2H-pyran (
The "Zero-Entry" Safety Barrier
We apply the Sharpless/Klapötke C/N Ratio Rule to determine if this compound is safe to isolate or distill.
Where:
Verdict: The ratio is < 3 .[2][3][4] This places the molecule in the "Energetic/Unstable" category [1, 2].
-
Distillation: Strictly Forbidden.[3][5] The heat and phase change can trigger explosive decomposition.
-
Rotary Evaporation: Permissible only with a blast shield, cool bath (< 30°C), and controlled vacuum (> 20 mbar).
-
Storage: Store as a solution if possible.[3][4][6] If isolated, store at -20°C in plastic containers (avoid ground glass joints).
PART 1: DIAGNOSTIC WORKFLOWS
Workflow A: "I cannot see my product on TLC" (Detection Issues)
The Issue: You are likely using UV (254 nm) to visualize the spot.
The Cause: The tetrahydropyran (THP) ring and the aliphatic azide group are UV-inactive . They do not possess the conjugated
The Solution: You must use destructive chemical staining.
Validated Staining Protocols
| Stain Reagent | Sensitivity | Mechanism | Protocol |
| Iodine ( | Moderate | Reversible intercalation into lipophilic ether. | Place TLC plate in a jar with |
| KMnO | High | Oxidation of the ether/alkyl chain. | Dip plate; heat with heat gun until yellow spots appear on purple background. |
| Ninhydrin (Modified) | High (Specific) | Reduction of Azide | Step 1: Dip in 10% |
Workflow B: "My yield is low/zero after concentration" (Volatility Issues)
The Issue: The product is a volatile oil (MW ~141 g/mol ). The Cause: Standard rotary evaporation protocols (high vacuum < 10 mbar, warm bath) co-evaporate the product along with the solvent.
The Solution: Use the "Step-Down" Evaporation Protocol .
Figure 1: Step-Down Evaporation Protocol to prevent co-distillation of volatile azides.
PART 2: PURIFICATION PROTOCOL (Column Chromatography)
Since distillation is unsafe, Flash Column Chromatography is the required purification method.
Stationary Phase: Silica Gel 60 (Acidic nature of silica is generally tolerated by alkyl azides). Mobile Phase: Hexanes/Ethyl Acetate (Gradient).
Step-by-Step Methodology
-
Sample Preparation:
-
Do not load the crude oil neat (it may decompose exothermically on dry silica).
-
Dissolve the crude oil in a minimum amount of Hexanes:DCM (9:1).
-
-
Elution Strategy (Isocratic vs. Gradient):
-
Start with 100% Hexanes to flush non-polar impurities.
-
Slowly increase polarity to 5-10% Ethyl Acetate .
-
Note: The THP-azide is relatively non-polar (
in 10% EtOAc/Hex).
-
-
Fraction Collection:
-
Collect small fractions (e.g., 10-15 mL).
-
Spot every fraction on TLC.
-
Visualize immediately using the KMnO
stain (see Part 1).
-
-
Post-Column Concentration:
-
Combine pure fractions.
-
Concentrate using the Step-Down Protocol (Figure 1).
-
Final Drying: Do not use a high-vacuum pump for hours. Use a gentle stream of Nitrogen gas for 5-10 minutes to remove residual solvent.
-
PART 3: TROUBLESHOOTING DECISION MATRIX
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision Matrix for purification and troubleshooting.
FAQ: Frequently Asked Questions
Q: Can I use Dichloromethane (DCM) as the reaction solvent?
A: Use Caution. While DCM is a good solvent for the precursor, reacting Sodium Azide (
Q: How do I store the purified oil? A: Do not store it pure if possible. It is safer to store it as a stock solution (e.g., 0.5 M in Toluene or THF) at -20°C. If you must store it neat, use a plastic vial (polypropylene). Avoid ground glass stoppers, as the friction can trigger detonation of azide crystals that may form at the seal [1].[5]
Q: The oil turned yellow/brown overnight. Is it still good?
A: This indicates decomposition. Alkyl azides can decompose to imines or release
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Bräse, S., et al. (2005).[5][11] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Cegielska, B., & Kacprzak, K. M. (2009).[7] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[7][8] Chemia Analityczna, 54, 807.[7]
-
University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. sarponggroup.com [sarponggroup.com]
- 10. ucd.ie [ucd.ie]
- 11. safety.fsu.edu [safety.fsu.edu]
improving yield of 4-(azidomethyl)tetrahydro-2H-pyran synthesis
Technical Support Center: 4-(Azidomethyl)tetrahydro-2H-pyran Synthesis
-
Status: Open
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[3]
-
Topic: Yield Optimization & Safety Protocols for Pyran-Azide Substitution
Introduction: The Specialist’s View
Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is suffering from low yields, difficult workups, or safety concerns regarding azide handling.
From an application standpoint, this transformation is a classic nucleophilic substitution (
Below is your troubleshooting guide, designed to move you from "stuck" to "scalable."
Module 1: Route Selection & Precursor Analysis
User Question: I am starting from the alcohol, but my yields vary. Should I go through the bromide or the sulfonate ester?
Technical Insight: While both routes work, the Mesylate/Tosylate route is generally superior for this specific substrate on a research scale due to purification ease and kinetics.[3]
| Precursor Route | Yield Potential | Pros | Cons |
| Alkyl Bromide | Moderate (60-75%) | Robust intermediate; stable to storage.[1][2] | Slower substitution ( |
| Mesylate (OMs) | High (85-95%) | Excellent leaving group; fast reaction at lower temps ( | Moisture sensitive; requires dry conditions for formation.[1] |
| Mitsunobu | Low-Mod (40-60%) | One-pot from alcohol.[1][2] | Difficult purification (removing |
Recommendation: Convert 4-(hydroxymethyl)tetrahydro-2H-pyran to the mesylate using MsCl/Et3N, then react with
Module 2: Critical Safety Warning (The "Red Line")
User Question: Can I use Dichloromethane (DCM) as a solvent or for extraction?
CRITICAL ALERT: NO. NEVER use DCM with Sodium Azide.
-
The Hazard: Sodium azide (
) reacts with di- and tri-halomethanes (like DCM and Chloroform) to form Diazidomethane ( ).[1][2][3] -
The Consequence: Diazidomethane is an extremely unstable high explosive that can detonate in solution without external shock.[3]
-
The Solution: Use Ethyl Acetate (EtOAc), Toluene, or MTBE for extractions.[2][3]
Module 3: Troubleshooting the Azidation ( )
User Question: My reaction is stalling at 60% conversion. Adding more azide doesn't help.
Root Cause Analysis:
The reaction is likely failing due to Phase incompatibility . Inorganic azides (
Solution Options:
-
The Homogeneous Approach (Traditional):
-
Solvent: DMF or DMSO.
-
Mechanism: Dissolves both
and substrate. -
Drawback: Removing DMF/DMSO requires aqueous washes that can drag your polar product into the water waste.[3]
-
-
The Phase Transfer Catalysis (PTC) Approach (Recommended):
Module 4: Visualizing the Workflow
The following diagram illustrates the optimized synthesis path and the decision logic for troubleshooting.
Caption: Optimized synthetic workflow comparing Homogeneous vs. Phase Transfer Catalysis (PTC) routes.
Module 5: The "Gold Standard" Protocol (PTC Method)[2][3]
This protocol is optimized for yield (>90%) and safety, minimizing contact with dissolved azides.[2][3]
Reagents:
-
Substrate: 4-(Mesyloxymethyl)tetrahydro-2H-pyran (1.0 eq)[1][2]
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 eq / 5 mol%)[1][2][3]
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Mesylate in Toluene .
-
Azide Addition: Add the TBAHS catalyst. Then, add the Sodium Azide pre-dissolved in the minimum amount of Water (creating a biphasic mixture).[3]
-
Reaction: Heat the mixture to 80°C with vigorous stirring (essential for PTC).
-
Workup (The Clean Step):
-
Isolation: Dry the organic layer over
, filter, and concentrate carefully (do not heat to dryness if not necessary; azides are heat sensitive).
Module 6: Frequently Asked Questions (FAQs)
Q: Can I distill the final azide product?
A: Proceed with extreme caution. Low molecular weight organic azides can be explosive if heated. The "Rule of Six" suggests that if (
-
Calculation for Target:
.[1][2][3] Carbon (6) + Oxygen (1) = 7.[1][2][3] Nitrogen = 3. Ratio = .[1] -
Verdict: This molecule is potentially explosive .[7][8][9][10][11] Do not distill at atmospheric pressure.[1] If purification is needed, use column chromatography or use the crude solution directly in the next step (e.g., Click reaction or Staudinger reduction).[2][3]
Q: Why does my product smell like almonds?
A: It shouldn't. If you smell almonds, you may have generated Hydrazoic Acid (
Q: I see a side product that is less polar than the azide. A: This is likely the elimination product: 4-methylenetetrahydro-2H-pyran .[1]
-
Cause: Temperature too high or base too strong during the mesylation step.
-
Fix: Keep the azidation temperature under 90°C and ensure the mesylate intermediate is pure before starting step 2.
References
-
Mechanism & General Azide Synthesis
-
Phase Transfer Catalysis for Azides
-
Safety of Sodium Azide & DCM
-
Tetrahydropyran Synthesis Context
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium Azide [k-state.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Low Molecular Weight (LMW) Organic Azides
Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Safety, Handling, and Stability Protocols
Mission Statement
You have reached the High-Energy Chemistry Support Unit. Our directive is to ensure you can synthesize, isolate, and utilize low molecular weight (LMW) organic azides without compromising containment or personal safety. LMW azides are high-energy-density materials (HEDM); they do not forgive negligence. This guide replaces "rules of thumb" with calculated engineering controls.
Module 1: Risk Assessment & Stability Prediction
"Is my target molecule a bomb?"
Before you weigh a single reagent, you must mathematically validate the stability of your target azide. We do not rely on intuition; we rely on the Smith-Open Chain and Rule of Six calculations.
Q: How do I calculate if my azide is safe to isolate?
A: You must calculate the Carbon/Oxygen-to-Nitrogen ratio.[1] According to the foundational work by Smith and subsequent validation by Bräse et al., an organic azide is considered manipulatable only if it satisfies specific stoichiometric ratios.
The Stability Equation:
- = Number of Carbon atoms[2]
- = Number of Oxygen atoms
- = Number of Nitrogen atoms (total, including the azide group)
The "Rule of Six": Alternatively, for a quick bench-side check: You need at least 6 carbons (or equivalent mass atoms) per energetic functional group (azide, nitro, etc.) to ensure sufficient dilution of the explosive energy.[3]
Data: Stability Thresholds
| Ratio ( | Classification | Handling Protocol |
| > 3.0 | Stable | Standard precautions. Can be isolated (with care). |
| 1.0 - 3.0 | Metastable | DO NOT ISOLATE PURE. Store as dilute solution (<1M). |
| < 1.0 | Explosive | FORBIDDEN. Synthesize in situ only; immediate quenching required. |
Visualization: Stability Decision Matrix
Figure 1: Decision matrix for determining the isolation safety of organic azides based on atomic composition.
Module 2: Synthesis & Solvent Compatibility
"My reaction turned into a shock-sensitive solid. Why?"
Q: Can I use Dichloromethane (DCM) for my extraction?
A: ABSOLUTELY NOT. This is the most common cause of laboratory explosions involving azides.
-
The Mechanism: Sodium azide (
) reacts with dichloromethane ( ) to form Diazidomethane ( ). -
The Hazard: Diazidomethane is an extremely shock-sensitive, high-brisance explosive that can detonate due to the friction of a ground glass joint or the heat of a rotary evaporator.
-
The Fix: Substitute DCM with Chloroform , Ethyl Acetate , or Diethyl Ether .
Q: I need to scrape my product out of the flask. Can I use a metal spatula?
A: NO.
-
The Mechanism: Azide ions react with transition metals (Copper, Lead, Brass) to form heavy metal azides (e.g.,
). -
The Hazard: Heavy metal azides are primary explosives (used in detonators). A metal spatula scraping against glass can provide enough friction to detonate trace metal azides formed on the surface.
-
The Fix: Use Teflon , Polypropylene , or Wooden spatulas only. Ensure your rotovap condenser coils are glass or coated, not bare copper.
Module 3: Isolation & Purification
"How do I get my compound out without blowing up the hood?"
Q: Can I use a Rotary Evaporator (Rotovap)?
A: Yes, but with strict limitations. LMW azides are volatile and heat-sensitive. Concentrating them to dryness is the primary vector for accidents.
The Safe Concentration Protocol:
-
Never distill to dryness. Always leave a "heel" of solvent.
-
Temperature Control: Keep the water bath < 40°C .
-
Pressure Control: Do not use high vacuum (< 10 mbar) if your azide is volatile (MW < 150 g/mol ), or it will co-distill into the pump/trap.
-
Shielding: A heavy blast shield must be placed between you and the rotovap.
-
No Ground Glass: Use Teflon sleeves on all joints to prevent friction.
Visualization: Safe Workup Workflow
Figure 2: Workflow for the safe isolation of organic azides, emphasizing the prohibition of total dryness.
Module 4: Waste Management & Decontamination
"I spilled it. Now what?"
Q: How do I quench the reaction mixture?
A: You must distinguish between quenching the organic azide product and the excess inorganic azide reagent.
Scenario A: Quenching Excess Sodium Azide (
-
Method: Nitrous Acid destruction.[4]
-
Protocol:
Scenario B: Quenching the Organic Azide (
-
Method: Staudinger Reduction.
-
Protocol:
-
Add Triphenylphosphine (
) and water. -
Stir at room temperature overnight.
-
The azide is reduced to an amine (
) and Triphenylphosphine oxide ( ), which are non-explosive.
-
Q: I spilled a small amount of azide solution on the bench.
A:
-
Do not wipe dry. Friction can detonate dried crystals.
-
Dilute: Cover the spill immediately with a wet paper towel (water).
-
Deactivate: Soak a second towel in 1M NaOH (for organic azides) or the Nitrite solution (for inorganic) and lay it over the spill.
-
Wait: Allow 30 minutes for reaction.
-
Clean: Wipe up gently.
References
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin, Inc.
-
Bräse, S., et al. (2005).[5][6] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. (Establishes the "Rule of Six"). Link
-
UC Santa Cruz Environmental Health & Safety. (n.d.). "Safety Controls for Working with Azides." (Field-proven safety protocols regarding DCM and metal compatibility). Link
-
Conrow, R. E., & Dean, W. D. (2008). "Diazidomethane Explosion." Organic Process Research & Development, 12(6), 1285–1286. (Case study on the DCM/Azide hazard). Link
Sources
minimizing elimination side products in 4-(azidomethyl)tetrahydro-2H-pyran synthesis
Technical Support Center: Synthesis of 4-(Azidomethyl)tetrahydro-2H-pyran
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols for the synthesis of this compound, focusing specifically on minimizing the formation of elimination side products. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to enhance reaction yield and purity.
Introduction: The SN2 vs. E2 Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a nucleophilic substitution reaction (SN2) on a 4-(halomethyl)- or 4-(sulfonyloxymethyl)tetrahydro-2H-pyran precursor with an azide source. While the reaction occurs at a primary carbon, which strongly favors the SN2 pathway, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of 4-methylenetetrahydro-2H-pyran.[1][2][3] This side product reduces the yield of the desired azide and can complicate purification.
The prevalence of the E2 pathway is highly dependent on reaction conditions.[4][5] This guide is designed to help you navigate these challenges by providing a clear understanding of the underlying mechanisms and offering robust solutions to favor the desired SN2 reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant, less polar byproduct that is difficult to separate from my desired azide. What is this impurity and why is it forming?
A1: The less polar byproduct is almost certainly 4-methylenetetrahydro-2H-pyran, the result of an E2 elimination reaction. This occurs when the azide anion (N₃⁻), instead of acting as a nucleophile and attacking the electrophilic carbon (the SN2 pathway), acts as a base and abstracts a proton from the carbon adjacent to the leaving group (the β-carbon).[1] This competition is a classic challenge in organic synthesis.[6]
The formation of this byproduct is promoted by factors that either hinder the SN2 pathway or favor the E2 pathway, such as high temperatures, an overly basic reaction medium, or steric hindrance.[7]
Q2: What are the most critical factors I need to control to minimize this elimination side product?
A2: There are four primary factors that you can manipulate to suppress the E2 reaction and favor the desired SN2 pathway:
-
Leaving Group: The choice of leaving group is critical. Good leaving groups, such as tosylates (OTs) and mesylates (OMs), are superior to halides (Br, Cl) for this transformation. They are less basic and increase the rate of the SN2 reaction without significantly increasing the rate of E2.[8]
-
Solvent: The solvent plays a crucial role in modulating the reactivity of the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[6] They solvate the counter-ion (e.g., Na⁺) but leave the azide anion relatively "naked" and highly nucleophilic, promoting the SN2 reaction. Protic solvents (like ethanol or water) can solvate the azide anion, reducing its nucleophilicity and potentially increasing its basicity, which can favor E2.[9]
-
Temperature: Higher temperatures disproportionately favor elimination over substitution because elimination reactions generally have a higher activation energy and benefit more from increased thermal energy.[7] Therefore, running the reaction at the lowest feasible temperature is crucial. Reactions should be started at room temperature or even 0 °C and only gently heated if necessary.
-
Nucleophile/Base Properties: While you are limited to using an azide source, the choice of counter-ion and concentration matters. Sodium azide (NaN₃) is the most common and effective source. Using a large excess of the azide is generally not necessary and could increase the overall basicity of the solution.
Q3: Is there a more robust synthetic method that inherently avoids the SN2 vs. E2 competition?
A3: Yes, the Mitsunobu reaction is an excellent alternative that circumvents the conditions that typically lead to elimination.[10][11] This reaction converts the starting alcohol, 4-(hydroxymethyl)tetrahydro-2H-pyran, directly to the azide in a one-pot procedure under very mild conditions.[12]
The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the azide nucleophile in a clean SN2 fashion.[13] Because the reaction does not involve a strong base and is typically run at low temperatures (0 °C to room temperature), the E2 pathway is effectively suppressed.[14] The most common reagents are triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Section 2: Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solution |
| Low yield of azide product; significant elimination byproduct observed by TLC/GC-MS. | Reaction temperature is too high, favoring the E2 pathway. | Decrease the reaction temperature. Start at 0 °C or room temperature and monitor progress before considering gentle heating.[7] |
| The solvent is promoting elimination (e.g., a protic solvent was used). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the azide.[6][9] | |
| A poor leaving group (e.g., chloride) is being used. | Convert the starting alcohol to a better leaving group, such as a mesylate or tosylate, prior to the azidation step.[8] | |
| Reaction is sluggish or does not proceed to completion at low temperatures. | The leaving group is not sufficiently reactive. | Ensure the complete formation of the mesylate or tosylate intermediate. If using a halide, switch to the more reactive iodide or, preferably, a sulfonate ester. |
| The azide salt is not soluble in the reaction solvent. | While NaN₃ has good solubility in DMF and DMSO, ensure the reaction mixture is well-stirred. In some cases, phase-transfer catalysts can be employed, but this adds complexity. | |
| Complex mixture of products; difficult purification. | Multiple side reactions are occurring. | Simplify the reaction by switching to the Mitsunobu protocol, which is known for its clean conversions and milder conditions, thereby avoiding the SN2/E2 competition altogether.[11][12] |
Section 3: Recommended Synthetic Protocols
Protocol A: Two-Step Synthesis via Mesylate Intermediate (Favors SN2)
This is a reliable two-step method that activates the primary alcohol with a good leaving group to strongly favor the SN2 reaction.
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate
-
Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding cold water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
Step 2: Azidation of the Mesylate Intermediate
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF.
-
Add sodium azide (NaN₃) (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is slow, while monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Protocol B: One-Pot Mitsunobu Azidation (Elimination Avoidance)
This protocol is highly recommended for its mild conditions and ability to circumvent the elimination side reaction.[10][11]
-
Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a source of hydrazoic acid. Safety Note: Hydrazoic acid is toxic and explosive. Using diphenylphosphoryl azide (DPPA) (1.2 eq) is a safer alternative.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify directly by silica gel column chromatography. Eluting with a hexane/ethyl acetate gradient will separate the non-polar product from the highly polar byproducts.
Section 4: Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
Caption: The Mitsunobu reaction pathway avoids E2 competition.
Section 5: Summary of Key Parameters for Minimizing Elimination
| Parameter | Condition Favoring SN2 (Desired Product) | Condition Favoring E2 (Side Product) | Rationale |
| Temperature | Low (0 °C to Room Temp) | High | Elimination has a higher activation energy and is entropically favored at higher temperatures. [7] |
| Solvent | Polar Aprotic (DMF, DMSO) | Protic (Ethanol, Water) | Polar aprotic solvents enhance nucleophilicity without solvating the anion. [6][9] |
| Leaving Group | Sulfonates (OMs, OTs) | Halides (Cl, Br) | Good leaving groups that are weak bases accelerate the SN2 reaction more effectively. [8] |
| Base/Nucleophile | Good Nucleophile, Weaker Base (N₃⁻) | Strong, Bulky Base | Azide is a good nucleophile, but forcing conditions can enhance its basic character. [1] |
| Alternative Method | Mitsunobu Reaction | N/A | The in-situ activation of the alcohol avoids the use of strong bases and high temperatures. [10][11] |
References
-
Reddit. (2020). Can E2 and Sn2 reactions occur at the same time? Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Available at: [Link]
-
MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]
-
Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Available at: [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
University of Calgary. (n.d.). 8.6. Assessing SN1, SN2, E1, E2: Which will happen?. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. Available at: [Link]
-
ACS Publications. (2009). Mitsunobu and Related Reactions: Advances and Applications. Available at: [Link]
-
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. Available at: [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Available at: [Link]
-
Chemistry Connected. (n.d.). Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1. Available at: [Link]
-
National Institutes of Health. (2014). Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Analysis of 4-(Azidomethyl)tetrahydro-2H-pyran by TLC and NMR
Welcome to the technical support center for the analysis of 4-(azidomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for the detection and characterization of this compound using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Thin-Layer Chromatography (TLC) Analysis
Introduction to TLC for Azide Compounds
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress, assessing purity, and determining the appropriate solvent system for column chromatography. However, the azide functional group in this compound lacks a strong UV chromophore, making visualization challenging with standard UV lamps. Therefore, chemical staining methods are essential for its detection.
Experimental Protocol: TLC Analysis
A detailed, step-by-step methodology for the TLC analysis of this compound is provided below.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., Ethyl acetate/Hexane mixture)
-
Staining solution:
-
Solution A: 10% triphenylphosphine (PPh3) in dichloromethane.
-
Solution B: 0.3% ninhydrin in n-butanol/acetic acid (100:3, v/v).
-
-
Heat gun or oven
Procedure:
-
Plate Preparation: With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the TLC plate.
-
Sample Application: Using a capillary spotter, apply a small spot of the reaction mixture or purified compound onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Staining (Two-Step Process):
-
Reduction: Dry the plate at 80°C for 5 minutes. Dip the dried plate into the 10% triphenylphosphine solution (Solution A) for 30 seconds. Remove excess reagent with a paper towel and dry again at 80°C for 5 minutes.[1] This step reduces the azide to an amine.
-
Visualization: Dip the plate into the ninhydrin solution (Solution B) for 30 seconds. After removing excess reagent, develop the color by heating the plate with a heat gun or in an oven at 80°C for 5 minutes.[1][2] The corresponding amine will appear as a colored spot (typically purple or pink).
-
Troubleshooting Guide for TLC Analysis
This section addresses common issues encountered during the TLC analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No spots are visible after staining. | Insufficient sample concentration. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3] |
| Incomplete reduction of the azide. | Ensure the triphenylphosphine solution is fresh and the heating steps are performed at the correct temperature and duration. | |
| Staining reagents have degraded. | Prepare fresh staining solutions. | |
| Spots are streaking. | Sample is overloaded. | Dilute the sample before spotting.[3][4] |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[5] | |
| Rf value is too high or too low. | Inappropriate mobile phase polarity. | To lower the Rf, decrease the mobile phase polarity. To increase the Rf, increase the mobile phase polarity. A common mobile phase is a mixture of hexane and ethyl acetate.[6] |
| Uneven solvent front. | Improperly sealed developing chamber. | Ensure the chamber is tightly sealed to maintain a saturated atmosphere. |
| TLC plate is touching the side of the chamber. | Position the plate in the center of the chamber.[3] |
TLC FAQs
Q1: Why can't I see the spot under a UV lamp? A: this compound does not possess a significant UV-absorbing chromophore, making it invisible under standard UV light.[1][7] Chemical staining is necessary for visualization.
Q2: Are there alternative staining methods for azides? A: Yes, another method involves an in-situ "click" reaction on the TLC plate using propargyl alcohol and a copper(I) catalyst.[7] This produces white spots on a slightly yellow background. However, the triphenylphosphine/ninhydrin method often provides better contrast.[1]
Q3: How can I improve the separation of my compound from impurities? A: Optimizing the mobile phase is key. Systematically vary the ratio of your solvents (e.g., ethyl acetate and hexane) to find the ideal polarity that provides the best separation between your product and any impurities.
Visualization of TLC Workflow
Caption: Workflow for TLC analysis of this compound.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Introduction to NMR for Structural Elucidation
NMR spectroscopy is a powerful analytical technique for determining the structure of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and purity.
Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound. Note that actual values may vary slightly depending on the solvent and concentration.
| ¹H NMR | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Protons on C2 and C6 (axial & equatorial) | 3.3 - 4.0 | m | |
| Protons on C3 and C5 (axial & equatorial) | 1.3 - 1.9 | m | |
| Proton on C4 | 1.8 - 2.2 | m | |
| Protons on CH₂N₃ | ~3.2 | d | |
| ¹³C NMR | Carbon Assignment | Expected Chemical Shift (ppm) | |
| C2 and C6 | ~68 | ||
| C3 and C5 | ~30 | ||
| C4 | ~35 | ||
| CH₂N₃ | ~54 |
Note: The chemical shifts are estimates based on related tetrahydropyran structures and the influence of the azidomethyl group.[8][9][10]
Troubleshooting Guide for NMR Analysis
This section provides solutions to common problems encountered during the NMR analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Broad peaks. | Poor shimming. | Re-shim the spectrometer. If the problem persists, check the sample tube and concentration. |
| Sample is too concentrated. | Dilute the sample.[11] | |
| Presence of paramagnetic impurities. | Purify the sample further. | |
| Unexpected peaks. | Residual solvent from synthesis or purification (e.g., ethyl acetate, dichloromethane). | Identify common solvent peaks using reference tables.[12][13] If necessary, remove residual solvent under high vacuum. |
| Water in the NMR solvent. | Use a fresh, sealed ampule of deuterated solvent.[11] | |
| Decomposition of the sample. | Prepare a fresh sample and acquire the spectrum promptly. | |
| Poor signal-to-noise ratio. | Sample is too dilute. | Increase the sample concentration or the number of scans. |
| Overlapping peaks. | Insufficient magnetic field strength. | Use a higher field NMR spectrometer if available. |
| Inappropriate solvent. | Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) as it can alter the chemical shifts of protons.[11] |
NMR FAQs
Q1: My ¹H NMR spectrum looks very complex in the 1.3-4.0 ppm region. Is this normal? A: Yes, the protons on the tetrahydropyran ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other. This complexity is expected.
Q2: I see a peak around 7.26 ppm in my CDCl₃ spectrum. What is it? A: This is the residual peak of non-deuterated chloroform (CHCl₃) present in the CDCl₃ solvent.[14] It is a common impurity and can be used as an internal reference if TMS is not present.
Q3: How can I confirm the presence of the CH₂N₃ group? A: In the ¹H NMR, you should observe a doublet around 3.2 ppm corresponding to the two protons of the azidomethyl group, coupled to the proton on C4. In the ¹³C NMR, a peak around 54 ppm is characteristic of the carbon in this group. 2D NMR techniques like HSQC can definitively correlate the proton and carbon signals of the CH₂N₃ group.
Visualization of NMR Workflow
Sources
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. semanticscholar.org [semanticscholar.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. chembam.com [chembam.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 1H NMR spectrum [chemicalbook.com]
- 9. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Scaling of 4-(azidomethyl)tetrahydro-2H-pyran Synthesis
Welcome to the technical support center for the synthesis of 4-(azidomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the safe and efficient execution of this synthesis, particularly during scale-up operations. The information herein is built upon established principles of chemical safety and organic process research.
Section 1: Critical Safety & Hazard Awareness (FAQs)
The synthesis of any organic azide requires rigorous adherence to safety protocols. Sodium azide (NaN₃) and the resulting organic azide product are energetic materials with significant hazards.[1]
Q1: What are the primary hazards associated with sodium azide (NaN₃)?
A1: Sodium azide presents three main types of hazards:
-
High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile comparable to alkali cyanides.[2][3] It functions by inhibiting cytochrome oxidase, effectively stopping cellular respiration.[4]
-
Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, zinc, mercury, silver) to form extremely shock-sensitive and explosive heavy metal azides.[2][3][4] This is critically important for equipment selection (no brass, bronze, or lead components) and waste disposal (never pour azide solutions down drains with metal plumbing).[2][3]
-
Formation of Hydrazoic Acid (HN₃): In the presence of acids, sodium azide forms hydrazoic acid (HN₃).[2][4][5] HN₃ is a highly toxic, volatile, and dangerously explosive liquid that is more explosive than TNT.[5]
Q2: How do I assess the stability of the target molecule, this compound?
A2: The stability of organic azides is a critical safety parameter. Two common rules of thumb are used for an initial assessment:
-
Carbon-to-Nitrogen Ratio: The stability of an organic azide generally increases with a higher ratio of carbon atoms to nitrogen atoms. A commonly used formula is (NC + NO) / NN ≥ 3, where NC, NO, and NN are the number of carbon, oxygen, and nitrogen atoms, respectively.[1] For this compound (C₆H₁₁N₃O), this ratio is (6 + 1) / 3 = 2.33. This value suggests the compound can be synthesized and isolated but should be handled with care and stored under controlled conditions.[6]
-
Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for every energetic functional group (like an azide) to be considered relatively safe for handling.[6][7] Our target molecule has six carbons and one azide group, which meets this minimum criterion.
Even when these rules are met, all organic azides should be treated as potentially explosive and sensitive to heat, shock, and light.[1][2]
| Stability Metric | Formula / Rule | Calculation for C₆H₁₁N₃O | Interpretation |
| Atom Ratio | (NC + NO) / NN ≥ 3 | (6 + 1) / 3 = 2.33 | Can be isolated, but requires careful handling and storage.[6] |
| Rule of Six | ≥ 6 carbons per azide group | 6 carbons / 1 azide group | Meets the minimum threshold for relative stability.[6][7] |
Q3: What personal protective equipment (PPE) is mandatory for this synthesis?
A3: A comprehensive risk assessment must be performed before any work begins. Standard mandatory PPE includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Flame-resistant lab coat.
-
Chemical splash goggles.
-
A full-face shield, especially during scale-up or when handling the isolated azide.[1] All operations involving azides, from weighing sodium azide to the final work-up, must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[1] A blast shield should be used for reactions of significant scale or when working with azides of borderline stability.[1]
Section 2: Synthesis Workflow & Experimental Protocol
The most common and scalable synthesis of this compound involves a two-step process from the commercially available 4-(hydroxymethyl)tetrahydro-2H-pyran.
Workflow Diagram
Caption: General two-step synthesis workflow.
Detailed Experimental Protocol (Lab Scale)
Step 1: Synthesis of 4-((p-toluenesulfonyloxy)methyl)tetrahydro-2H-pyran
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Maintain the temperature at 0 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
CRITICAL: Ensure the reaction is set up in a clean fume hood, free of any heavy metal contamination. Use non-metal spatulas (e.g., plastic or ceramic) to handle sodium azide.[2]
-
Dissolve the crude tosylate (1.0 eq) from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic.[4]
-
Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature before proceeding to the work-up.
Section 3: Troubleshooting Guide
Troubleshooting Incomplete Reactions
Caption: Decision tree for an incomplete Sₙ2 reaction.
Q4: My azidation reaction (Step 2) has stalled. What are the common causes and solutions?
A4: Stalled Sₙ2 reactions with azide are common. Here’s a breakdown of potential issues:
-
Poor Leaving Group: The intermediate tosylate or mesylate may be impure or degraded. Confirm its purity by NMR before starting the azidation step. If it is impure, purify it by recrystallization or chromatography.
-
Inactive Sodium Azide: Sodium azide is hygroscopic and can lose reactivity if improperly stored. Use fresh, dry, and finely powdered NaN₃ for optimal results. On a larger scale, the solubility of NaN₃ can be limiting. The addition of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly improve reaction rates.
-
Solvent Quality: The use of wet DMF or DMSO can hinder the reaction. Always use anhydrous grade solvents.
-
Insufficient Temperature: While higher temperatures can promote side reactions (elimination), the Sₙ2 substitution may require a certain activation energy. Cautiously increase the temperature in 5-10 °C increments, monitoring for the appearance of elimination byproducts by TLC.
Q5: I see a new, less polar spot on my TLC plate that is not my product. What is it?
A5: This is likely the E2 elimination byproduct, 4-methylenetetrahydro-2H-pyran. This occurs when the azide anion acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group. To minimize this:
-
Use a more polar, aprotic solvent like DMSO, which favors Sₙ2 over E2.
-
Avoid excessively high temperatures.
-
Ensure you have a good leaving group; poorer leaving groups can favor elimination.
Section 4: Work-up and Purification
Q6: How do I safely quench the unreacted sodium azide before workup?
A6: This is a critical safety step. Never dispose of unquenched azide solutions.[2] The standard and recommended method is to destroy excess azide by converting it to nitrogen gas with nitrous acid, which is generated in situ.[8][9]
Safe Quenching Protocol Diagram
Caption: Step-by-step safe quenching procedure.
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂). Use at least 1.5 grams of NaNO₂ for every 1 gram of unreacted NaN₃ estimated.[9]
-
While stirring vigorously, slowly add a dilute acid (e.g., 20% sulfuric acid or 2M HCl) dropwise.[9][10] You will observe gas evolution (N₂). The order of addition is critical to avoid the formation of dangerous concentrations of HN₃.[10]
-
Continue adding acid until gas evolution ceases and the solution is acidic. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[10]
-
The quenched mixture can now be safely processed via aqueous extraction.
Q7: My product seems to have some water solubility. How can I maximize my yield during extraction?
A7: The tetrahydropyran ring imparts some water solubility. To maximize recovery:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the solubility of the organic product in the aqueous phase.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). Three to five extractions are recommended.
-
If you suspect significant product loss to the aqueous layer, you can back-extract the combined aqueous layers one final time.[11]
Section 5: Scale-Up Considerations
Q8: What are the biggest challenges when scaling this synthesis from grams to kilograms?
A8: Scaling up azide chemistry introduces significant safety and engineering challenges.[12]
-
Thermal Management: The Sₙ2 reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Uncontrolled exotherms can accelerate the reaction, lead to thermal decomposition of the azide product, and potentially cause a runaway reaction. Use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents to manage the exotherm.
-
Reagent Accumulation: Adding reagents too quickly before the reaction initiates can lead to a dangerous accumulation of unreacted starting materials. If the reaction then starts, the stored energy can be released very rapidly.
-
Agitation: Solid NaN₃ must be kept suspended to ensure consistent reaction rates. Inadequate agitation can lead to localized "hot spots" and inconsistent conversion. A robust overhead mechanical stirrer is essential.
-
Quenching: The quenching process is also exothermic and generates a large volume of gas. The quench must be performed with controlled addition rates and sufficient reactor headspace to accommodate the gas evolution safely.
| Parameter | Lab Scale (Grams) | Pilot Scale (Kilograms) | Key Consideration |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Precise temperature control is critical for safety and selectivity. |
| Reagent Addition | Syringe, dropping funnel | Metering pump, controlled addition | Avoid reagent accumulation and manage exotherms. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity and prevent localized hot spots. |
| Quenching | Dropwise addition to flask | Controlled addition into a larger vessel | Manage gas evolution and exotherm safely. |
Q9: Are there any solvents to absolutely avoid with azides?
A9: Yes. Never use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide. These can react to form highly explosive and shock-sensitive di- and triazidomethanes.[2][9] While DCM can be used for the initial tosylation step, all traces must be removed before introducing sodium azide.
References
- Safe Handling of Sodium Azide (SAZ). (n.d.). Princeton University Environmental Health & Safety.
- A comparative study on the thermal stability of different organic azides. (2025). BenchChem.
- How to quench unreacted sodium azide from reaction mixture? (2016). Chemistry Stack Exchange.
- Zaraby, C., & Pfanstiel, J. (1985). Quenching of carbohydrate reactions by azide. Analytical Biochemistry, 148(2), 434-435.
- Safe Operating Procedure: Sodium Azide and other Inorganic Azides. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- Sodium Azide. (2021). Chemistry LibreTexts.
- How to quench azide. (2021). Reddit. r/Chempros.
- González-Bobes, F., et al. (2020). Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development, 24(9), 1695-1703.
- Sodium azide. (n.d.). Wikipedia.
- Bon, R. S., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2794-2796.
- How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? (2019).
- A study on the thermal stability of organic azides. (2025).
- Organic azide. (n.d.). Wikipedia.
- Azide Compounds. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
- Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety.
- Fischer, N., et al. (2018).
- Safer, Greener, and More Facile Alternatives for Synthesis with Organic Azides. (n.d.).
- Reactions of Azides. (2018). Master Organic Chemistry.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety.
- 110 questions with answers in AZIDES. (n.d.).
- Bräse, S., et al. (2010). Large-Scale Preparation and Usage of Azides. In Organic Azides (pp. 1-28). Wiley-VCH.
- Schmidt Reaction. (2023). Chemistry LibreTexts.
- Staudinger Reaction Troubleshooting. (2025). Reddit. r/Chempros.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(22), 6843.
- (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. (n.d.). PubChem.
- Tetrahydro-4-methyl-2H-pyran. (n.d.). PubChem.
- 4-(Hydroxymethyl)tetrahydro-2H-pyran. (n.d.). Apollo Scientific.
- Production method for tetrahydro-2h-pyran derivative. (2017).
- Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. (n.d.). BenchChem.
- Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Compar
- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
- 2H-Pyran-2-one. (n.d.). Organic Syntheses.
- Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. (n.d.). BenchChem.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Biocatalyzed preparation of the optically enriched stereoisomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox®). (n.d.). Canadian Journal of Chemistry.
- Pyran derivatives and their preparation. (n.d.).
- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). (n.d.). NIST WebBook.
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Validation & Comparative
Comparative Guide: 4-(Azidomethyl)tetrahydro-2H-pyran vs. Cyclohexyl Methyl Azide
[1]
Executive Summary
In the context of bioorthogonal chemistry and fragment-based drug discovery (FBDD), the choice between a tetrahydropyran (THP) core and a cyclohexane core is rarely arbitrary. It is a strategic decision governing solubility , metabolic stability , and ligand efficiency .
-
This compound (Compound A) is the preferred choice for aqueous-phase "Click" chemistry (CuAAC) and biological assays where lipophilicity must be minimized.[1] The ether oxygen lowers LogP by approximately 1.0–1.5 units compared to the carbocycle.
-
Cyclohexyl methyl azide (Compound B) acts as a robust, lipophilic building block suited for organic-phase synthesis or when hydrophobic packing fills a specific binding pocket.
This guide provides the physicochemical rationale and experimental protocols to select the correct azide for your workflow.
Physicochemical Profiling
The fundamental difference lies in the core ring structure. The THP ring acts as a bioisostere of cyclohexane but introduces a hydrogen bond acceptor (the ether oxygen), drastically altering the solvation shell.
Table 1: Comparative Property Analysis
| Property | This compound | Cyclohexyl Methyl Azide | Impact on Workflow |
| Structure | Heterocyclic (Ether) | Carbocyclic (Alkane) | THP is more polar.[1] |
| Molecular Weight | ~141.17 g/mol | ~139.20 g/mol | Negligible difference. |
| cLogP (Predicted) | 1.2 – 1.5 | 2.8 – 3.2 | THP is ~10x more water-soluble.[1] |
| TPSA (Ų) | ~20 Ų (Ether + Azide) | ~11 Ų (Azide only) | Higher TPSA correlates with better aqueous solubility. |
| Water Solubility | Moderate (mM range) | Poor (µM range) | THP requires less co-solvent (DMSO). |
| Boiling Point | ~190°C (Predicted) | ~180°C (Predicted) | Both are relatively non-volatile oils. |
Scientist's Note: The cLogP difference is the critical parameter. A shift from LogP 3.0 (Cyclohexyl) to 1.5 (THP) often moves a compound from "insoluble precipitate" to "soluble reagent" in PBS buffers.
Solubility & Solvent Compatibility
Experimental success depends on matching the solvent system to the azide's polarity.
Aqueous Media (PBS/Cell Culture)
-
This compound: Exhibits superior miscibility in aqueous buffers containing low percentages of co-solvent (e.g., 5% DMSO).[1] The ether oxygen interacts with water molecules, stabilizing the solute.
-
Cyclohexyl Methyl Azide: Prone to aggregation or "oiling out" in aqueous buffers unless high concentrations of surfactant or co-solvent (>20% DMSO/tBuOH) are used.
Organic Media (DCM, THF, Toluene)
-
Both compounds are highly soluble in standard organic solvents (DCM, EtOAc, THF).
-
Purification: Cyclohexyl methyl azide elutes much faster on silica gel (non-polar), whereas the THP derivative is more retained, allowing for easier separation from non-polar byproducts.
Figure 1: Solubility Decision Logic
Caption: Decision tree for selecting the appropriate azide based on solvent system and concentration requirements.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Validates the solubility limit in your specific buffer system.[1]
Materials:
-
Test Compound (THP-azide or Cyclohexyl-azide)[1]
-
PBS Buffer (pH 7.4)
-
HPLC or LC-MS for quantification[1]
-
0.22 µm PTFE Syringe Filters[1]
Step-by-Step:
-
Preparation: Add excess azide (approx. 20 mg) to a glass vial containing 1.0 mL of PBS.
-
Equilibration: Agitate the suspension at 25°C for 24 hours using a shaker or magnetic stir bar (moderate speed to avoid emulsion formation).
-
Filtration: Allow the mixture to settle for 1 hour. Draw the supernatant and filter through a 0.22 µm PTFE filter to remove undissolved oil droplets.
-
Quantification: Dilute the filtrate 1:10 in Acetonitrile (to ensure solubility for injection) and analyze via HPLC-UV (210 nm) or LC-MS.
-
Calculation: Compare peak area against a standard curve prepared in 100% DMSO.
Expected Results:
-
THP-Azide: Soluble fraction > 1–5 mM (depending on exact buffer).[1]
-
Cyclohexyl-Azide: Soluble fraction < 0.1 mM (detectable only at trace levels without co-solvent).[1]
Protocol B: "Click" Reaction in Aqueous Media
Demonstrates the practical advantage of the THP core.
-
Reagents:
-
Alkyne partner (1.0 eq, e.g., propargyl alcohol for testing).
-
Azide (1.0 eq).[2]
-
CuSO4 (0.1 eq) / THPTA Ligand (0.5 eq).
-
Sodium Ascorbate (0.5 eq).
-
Solvent: PBS pH 7.4 (no DMSO).
-
-
Procedure:
-
Mix Alkyne and Azide in PBS.
-
Observation: The Cyclohexyl azide will likely form a cloudy suspension or oil droplets. The THP azide should remain clear or slightly hazy.
-
Add the Catalyst premix (Cu/THPTA/Ascorbate).
-
Stir for 1 hour.
-
-
Outcome:
Safety & Stability (E-E-A-T)
As a Senior Scientist, I must emphasize the safety profile of organic azides.
-
C/N Ratio Rule: Both compounds satisfy the "Rule of 3" (Number of Carbons / Number of Nitrogens ≥ 3).
-
Shock Sensitivity: While neither is considered a high explosive like methyl azide, both should be treated as potentially energetic. Do not distill to dryness.
-
Bio-Inertness: The THP ring is generally metabolically stable but can be prone to oxidation at the alpha-position to the oxygen by specific P450 enzymes.[1] The cyclohexane ring is prone to hydroxylation.
References
-
Physicochemical Properties of Tetrahydropyran (THP)
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper.[3] (Explains the use of THP as a cyclohexane bioisostere for lowering LogP).
-
-
Solubility of Cyclic Ethers vs.
- Comparison of tetrahydropyran and cyclohexane solubility. Pearson Chemistry / ResearchGate. (Fundamental intermolecular forces: H-bonding vs. Van der Waals).
-
Azide Safety & Handling
- Organic Azides: An Explosion of Diversity in Synthesis. Bräse, S., et al. Angew. Chem. Int. Ed. 2005, 44, 5188.
-
Synthesis of THP Derivatives
- Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one. Benchchem Technical Guide. (Solvent choices for THP synthesis).
A Scientist's Guide to Linker Selection: Tetrahydropyran vs. Cyclohexane for Enhanced Metabolic Stability
In the intricate world of drug discovery, the linker region of a molecule is a critical determinant of its overall performance. Far from being a mere spacer, the choice of a linker can profoundly influence a compound's three-dimensional shape, its physicochemical properties, and most importantly, its metabolic fate. For researchers and drug development professionals, selecting the right linker can mean the difference between a promising lead candidate and a metabolic dead-end. This guide provides a detailed, evidence-based comparison of two prevalent saturated cyclic linkers: tetrahydropyran (THP) and cyclohexane, offering insights into their impact on metabolic stability and the experimental frameworks to validate these choices.
Moving Beyond "Flatland": The Strategic Use of Saturated Linkers
Medicinal chemists often seek to move away from flat, aromatic structures that are frequently susceptible to metabolic breakdown. This "escape from flatland" strategy involves incorporating saturated rings like cyclohexane and tetrahydropyran to introduce three-dimensionality. This can lead to improved target binding, enhanced solubility, and reduced lipophilicity. However, the metabolic resilience of these saturated rings can differ significantly.
The Two Contenders: Cyclohexane and Tetrahydropyran
Cyclohexane: The Versatile Carbocycle
The cyclohexane ring is a fundamental building block in medicinal chemistry, prized for its conformational flexibility. It primarily exists in a stable chair conformation, allowing for precise spatial positioning of substituents to optimize interactions with biological targets.
Despite its versatility, the C-H bonds of a cyclohexane ring are vulnerable to oxidation by cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[1][2][3] This hydroxylation often leads to rapid clearance of the drug. The metabolic weak points of a cyclohexane linker are highly dependent on its substitution pattern, with unsubstituted rings offering multiple sites for CYP-mediated attack.
Tetrahydropyran (THP): The Heterocyclic Advantage
The tetrahydropyran (THP) ring, which incorporates an oxygen atom into its six-membered saturated structure, presents a compelling alternative. This subtle structural change has a significant impact on the ring's electronic properties, often leading to a marked improvement in metabolic stability.[4][5][6]
The oxygen atom in the THP ring deactivates the adjacent C-H bonds (at the C2 and C6 positions) to oxidative metabolism. This is due to the electron-withdrawing inductive effect of the oxygen, which reduces the electron density of these neighboring bonds, making them less prone to attack by CYP enzymes.[4] This "metabolic blocking" effect is a key reason for the widespread use of THP moieties to increase the metabolic stability and half-life of drug candidates.[4]
Comparative Analysis: Physicochemical and Metabolic Properties
The choice between these linkers has tangible consequences for a drug candidate's properties. The following table provides a side-by-side comparison.
| Property | Cyclohexane | Tetrahydropyran (THP) | Rationale & Implication |
| LogP (Lipophilicity) | Generally higher | Generally lower | The oxygen atom in THP increases polarity, which can improve solubility and reduce lipophilicity, contributing to better drug-like properties.[4] |
| Solubility | Lower | Higher | The hydrogen bond accepting capacity of the THP oxygen atom typically enhances aqueous solubility. |
| Metabolic Stability (CYP Oxidation) | More susceptible | Generally more stable | The electron-withdrawing nature of the THP oxygen deactivates adjacent C-H bonds, reducing their susceptibility to CYP-mediated oxidation.[4] |
| Synthetic Accessibility | Readily available starting materials and well-established synthetic routes. | Readily available starting materials and established synthetic routes. | Both are synthetically accessible, although the synthesis of more complex substituted THPs can be more challenging. |
Experimental Validation: A Practical Guide
To definitively determine the optimal linker for a specific drug candidate, rigorous experimental evaluation is essential. The following protocols describe standard assays for assessing metabolic stability.
In Vitro Metabolic Stability: The Liver Microsomal Assay
This assay is a cornerstone of early drug discovery for evaluating metabolic stability. It uses liver microsomes, which are rich in CYP enzymes, to simulate the metabolic environment of the liver.[7][8][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.[9]
Experimental Workflow:
Figure 1: A typical workflow for an in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of your cyclohexane and THP analogues (typically 1 mM in DMSO).[10] Thaw pooled human liver microsomes on ice.[11] Prepare the NADPH regenerating system (NRS) and a suitable reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[7][10]
-
Incubation: In a 96-well plate, combine the reaction buffer, liver microsomes (typically 0.5-1.0 mg/mL), and your test compound (typically 1 µM).[7] Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NRS.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[7][10]
-
Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][10]
-
Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[10]
In Vivo Pharmacokinetic (PK) Studies
While in vitro assays are useful for initial screening, in vivo studies are essential for understanding a drug's behavior in a living organism.[12]
Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (Cl), and oral bioavailability (%F).[12][13][14]
Experimental Workflow:
Figure 2: A generalized workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Dosing: Administer the compound to animal models (e.g., rats or mice) through both intravenous (IV) and oral (PO) routes.[12][14]
-
Sampling: Collect blood samples at various time points to capture the drug's absorption, distribution, and elimination phases.[15]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters.
-
Bioavailability Calculation: Compare the area under the curve (AUC) from the oral and IV doses to determine the oral bioavailability.
Making an Informed Decision
The choice between a tetrahydropyran and a cyclohexane linker is a critical decision that should be driven by empirical data. While the inherent properties of the THP ring often provide a metabolic advantage, the overall performance of a linker is context-dependent.[4] A comprehensive drug discovery program should ideally synthesize and evaluate both cyclohexane and THP analogues. The in vitro and in vivo assays outlined in this guide provide a robust framework for making a data-driven decision, ultimately leading to the selection of a linker that enhances metabolic stability and optimizes pharmacokinetic properties.
References
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. (URL: [Link])
-
Mercell. Metabolic stability in liver microsomes. (URL: [Link])
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. (URL: [Link])
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (URL: [Link])
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. (URL: [Link])
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. (URL: [Link])
-
Preprints.org. Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (URL: [Link])
-
International Journal of Pharmaceutical Research and Applications. "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". (URL: [Link])
-
MDPI. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (URL: [Link])
-
ResearchGate. The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. (URL: [Link])
-
Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])
-
cancer.gov. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])
-
MDPI. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. (URL: [Link])
-
Dove Medical Press. Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. (URL: [Link])
-
MuriGenics. Pk/bio-distribution. (URL: [Link])
-
PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (URL: [Link])
-
ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])
-
Taylor & Francis Online. Cytochrome P450 – Knowledge and References. (URL: [Link])
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (URL: [Link])
-
Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (URL: [Link])
-
ResearchGate. Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. (URL: [Link])
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (URL: [Link])
-
National Center for Biotechnology Information. Biochemistry, Cytochrome P450. (URL: [Link])
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Comparative Analysis of Hydrophobic vs. Hydrophilic Click Reagents: Phenyl Azide vs. 4-(Azidomethyl)tetrahydro-2H-pyran
Topic: logP Comparison of 4-(Azidomethyl)tetrahydro-2H-pyran and Phenyl Azide Content Type: Publish Comparison Guide
Executive Summary
In the design of chemical probes and drug conjugates, the choice of azide linker is often reduced to a trade-off between reactivity and physicochemical properties . This guide compares two distinct classes of azide reagents:
-
Phenyl Azide: An aromatic, lipophilic reporter often used for photoaffinity labeling but plagued by slower CuAAC kinetics and poor aqueous solubility.
-
This compound (THP-Azide): An aliphatic, polar-neutral reagent designed to improve water solubility and reduce non-specific hydrophobic binding in biological assays.
Core Finding: The THP-Azide exhibits a significantly lower logP (~1.35) compared to Phenyl Azide (~2.60), making it the superior choice for bioconjugation in aqueous media where preventing aggregation is critical.
Technical Deep Dive: Structural & Physicochemical Analysis
Calculated vs. Experimental Data
The partition coefficient (logP) is the definitive metric for lipophilicity. Below is a synthesis of computed and experimental data points.
| Property | Phenyl Azide | This compound | Implication |
| Structure Type | Aromatic (Planar) | Aliphatic Heterocycle (Chair) | THP disrupts π-stacking interactions. |
| LogP (Est.) | 2.60 | 1.35 | Phenyl azide is ~18x more lipophilic. |
| Water Solubility | Negligible (< 1 mg/mL) | Moderate to High | THP-Azide is preferred for cytosolic targets. |
| CuAAC Reactivity | Moderate/Slow | Fast | Aliphatic azides are more electron-rich, accelerating Cu-catalysis. |
| Stability | High Energy (C/N ratio = 2) | Stable (C/N ratio > 3) | Phenyl azide requires light protection (photolabile). |
Mechanistic Insight: Why the Difference Matters
-
Phenyl Azide (The Hydrophobic Risk): The planar benzene ring acts as a "grease ball," driving the molecule into cell membranes or causing non-specific binding to hydrophobic pockets on proteins (e.g., albumin). While useful for photo-crosslinking (via nitrene formation), it often creates background noise in "clean" click chemistry applications.
-
THP-Azide (The Solubilizing Spacer): The tetrahydropyran ring contains an ether oxygen that acts as a hydrogen bond acceptor. This lowers the logP without introducing a charge. The sp3-hybridized "chair" conformation prevents the aggregation often seen with flat aromatic tags.
Visualization: Structural Logic & Workflow
Diagram 1: Physicochemical & Functional Comparison
This diagram illustrates the divergent utility of the two compounds based on their electronic and structural properties.
Caption: Functional divergence of aromatic vs. aliphatic ether azides in chemical biology.
Experimental Protocol: HPLC-Based LogP Determination
Standard "Shake-Flask" methods are resource-intensive and require large amounts of potentially hazardous azide material. The following RP-HPLC method is self-validating, safer, and uses minimal compound.
Principle
The retention time (
Reagents & Equipment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) buffered to pH 7.4 (Ammonium Phosphate).
-
Standards: Benzyl alcohol (logP 1.1), Acetophenone (logP 1.58), Benzene (logP 2.13), Toluene (logP 2.73).
-
Detection: UV at 210 nm (Azide absorbance) and 254 nm (Phenyl absorbance).
Step-by-Step Workflow
-
System Suitability Test (Self-Validation):
-
Inject a mixture of Uracil (t0 marker, logP ≈ -1.0) and Toluene.
-
Calculate the Capacity Factor (
): -
Validation Criteria: Toluene peak symmetry must be between 0.9–1.1.
-
-
Calibration Curve Construction:
-
Inject the standard mixture (Benzyl alcohol, Acetophenone, Benzene, Toluene).
-
Plot
vs. Literature logP. -
Ensure Linearity (
).
-
-
Sample Analysis:
-
Dissolve Phenyl Azide and THP-Azide separately in Mobile Phase (10 µM).
-
Inject 10 µL.
-
Record
and calculate . -
Note: Phenyl azide will elute significantly later than THP-azide.
-
-
Calculation:
-
Apply the linear regression equation from step 2:
-
Diagram 2: HPLC LogP Determination Workflow
Caption: Validated workflow for determining lipophilicity using RP-HPLC retention times.
References
-
PubChem. (2025). Phenyl Azide (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Click Chemistry: Azide-Alkyne Cycloaddition.[3][4][Link]
-
Lombardo, F., et al. (2023). "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs." International Journal of Pharmaceutics. [Link]
-
Sustmann, R., et al. (2023). "Demystifying Sustmann's paradigmatic parabola: Reactivity of phenyl azide." Organic Chemistry Frontiers. [Link]
Sources
IR spectroscopy characteristic peaks of 4-(azidomethyl)tetrahydro-2H-pyran
This guide outlines the infrared (IR) spectroscopic profile of 4-(azidomethyl)tetrahydro-2H-pyran , a critical building block for "click" chemistry and heterocyclic functionalization.
Unlike standard catalog entries, this analysis focuses on reaction monitoring and quality control , comparing the target azide against its synthetic precursors and common impurities.
Product Profile & Application Context
-
CAS: 125469-87-6 (General analog reference)
-
Functional Class: Organic Azide / Cyclic Ether
-
Primary Application: Bio-orthogonal labeling (Click Chemistry), drug linker synthesis.
-
Physical State: Typically a colorless to pale yellow liquid.
Part 1: Characteristic IR Peak Profile
The infrared spectrum of this compound is dominated by two distinct functional signatures: the Azide (-N₃) resonance and the Tetrahydropyran (THP) ether linkage.
Diagnostic Peaks Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Azide (-N=N=N) | 2090 – 2110 | Strong | Asymmetric Stretch ( | Primary ID. The "silent region" of the IR spectrum makes this peak unmistakable. |
| Ether (C-O-C) | 1080 – 1150 | Strong | Asymmetric Stretch | Confirms the integrity of the THP ring. |
| Methylene (-CH₂-) | 2850 – 2960 | Medium | C-H Stretch (Sym/Asym) | Baseline organic backbone confirmation. |
| Methylene (-CH₂-) | 1440 – 1470 | Medium | Scissoring / Bending | Typical cyclic alkane fingerprint. |
| Azide (-N₃) | ~1250 – 1300 | Weak/Med | Symmetric Stretch ( | Secondary confirmation; often obscured by the fingerprint region. |
Technical Insight: The azide asymmetric stretch at ~2100 cm⁻¹ is the "gold standard" for identification. Unlike carbonyls or hydroxyls which can shift significantly due to hydrogen bonding, the azide peak is relatively solvent-independent and sharp.
Part 2: Comparative Analysis & Reaction Monitoring
In a drug development context, IR is used to monitor the conversion of the precursor 4-(hydroxymethyl)tetrahydro-2H-pyran (Alcohol) into the target Azide , often via a Mesylate or Tosylate intermediate.
Target vs. Precursor (Alcohol)
-
The Shift: The disappearance of the broad O-H band and the emergence of the sharp N₃ band is the primary metric for reaction completion.
| Feature | Precursor: (THP-4-yl)methanol | Target: 4-(azidomethyl)THP | Status |
| 3200–3500 cm⁻¹ | Broad, Strong (O-H) | Absent | Reaction Complete |
| 2100 cm⁻¹ | Absent | Strong, Sharp (-N₃) | Product Formed |
| 1050–1100 cm⁻¹ | C-O (Alcohol) + C-O-C (Ring) | C-O-C (Ring) only | Band shape change |
Target vs. Intermediate (Mesylate/Tosylate)
If synthesizing via a sulfonate ester, the disappearance of sulfonyl bands is critical to ensure purity.
-
Impurity Flag: Residual peaks at 1350 cm⁻¹ (asym SO₂) and 1175 cm⁻¹ (sym SO₂) indicate incomplete substitution.
Stability Comparison: THP-Azide vs. Linear Alkyl Azides
-
Volatility: 4-(azidomethyl)THP is significantly less volatile than smaller linear azides (e.g., 3-azidopropanol).
-
Safety (C/N Ratio): The THP ring adds 5 carbons and 1 oxygen, significantly improving the Carbon/Nitrogen ratio compared to short-chain azides, making it safer to handle (though standard azide precautions apply).
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the critical decision pathways for validating the synthesis of this compound using IR spectroscopy.
Figure 1: Step-by-step IR decision tree for validating the conversion of alcohol precursors to the target THP-azide.
Part 4: Experimental Protocol
Method A: Neat Film Analysis (Recommended)
Since the product is typically a liquid, Attenuated Total Reflectance (ATR) is the preferred method.
-
Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is clear of water vapor and CO₂.
-
Sample Loading: Using a plastic or glass pipette (See Safety Note), place 1 drop (~10 µL) of the neat oil onto the crystal center.
-
Acquisition:
-
Post-Run: Wipe the crystal immediately with a lint-free wipe and isopropanol. Azides can degrade if left on ZnSe crystals under high laser power for extended periods.
Safety & Integrity (E-E-A-T)
-
NO METAL SPATULAS: Organic azides can react with transition metals (Iron, Copper) to form highly explosive metal azides. Always use Teflon, plastic, or glass tools.
-
Halogenated Solvents: Do not store or react this azide in Dichloromethane (DCM) for extended periods, as di-azidomethane (explosive) can form.[4]
-
Waste Disposal: Quench azide waste with a dedicated neutralization protocol (e.g., phosphine reduction) before disposal. Do not pour down the drain (reacts with lead/copper pipes).
Part 5: References
-
University of Victoria (UVIC) Occupational Health, Safety & Environment. (2022).[5] Safe Work Procedure: Azides. Retrieved from [Link]
-
Lieber, E., Rao, C. N. R., & Chao, T. S. (1957). Infrared Spectra of Organic Azides. Spectrochimica Acta, 10, 250-258. (Foundational text on the ~2100 cm⁻¹ azide stretch).
-
NIST Chemistry WebBook. (2023). Tetrahydro-2H-pyran IR Spectrum. Retrieved from [Link]
-
University of California, Santa Barbara (UCSB). (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link]
Sources
Comparative Guide: Bioisosteric Replacement of Benzyl Azide with 4-(Azidomethyl)tetrahydro-2H-pyran
[1]
Executive Summary
In fragment-based drug discovery (FBDD) and bioconjugation, the benzyl azide moiety is a ubiquitous "click" chemistry handle. However, its aromaticity and lipophilicity often introduce poor physicochemical properties, including low aqueous solubility and metabolic liability at the benzylic position.
This guide evaluates 4-(azidomethyl)tetrahydro-2H-pyran (hereafter THP-Methyl Azide ) as a non-aromatic, bioisosteric replacement.[1] While benzyl azide offers marginally faster kinetics in uncatalyzed cycloadditions, the THP analog provides superior physicochemical compliance (lower LogP, higher Fsp³) and metabolic stability, making it the preferred choice for lead optimization in drug discovery campaigns.
Rationale for Bioisosterism: The "Escape from Flatland"
The transition from benzyl azide to THP-methyl azide represents a strategic shift from planar, lipophilic scaffolds to three-dimensional, polar-functionalized architectures.[1]
Physicochemical Comparison
| Feature | Benzyl Azide | 4-(Azidomethyl)THP | Impact of Replacement |
| Structure | Planar Aromatic ( | 3D Aliphatic Heterocycle ( | Increases Fsp³; improves solubility.[1] |
| Lipophilicity (cLogP) | ~2.6 | ~0.8 | Significant reduction in lipophilicity (~1.8 log units).[1] |
| Electronic Nature | Electron-rich ( | Polar Ether (H-bond Acceptor) | Introduces H-bond acceptor capability; removes |
| Metabolic Liability | High (Benzylic Oxidation) | Moderate (Ether | Removes the highly reactive benzylic C-H bond.[1] |
Mechanistic Insight: Solubility & Metabolism[2]
-
Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly lowering the LogD compared to the hydrophobic phenyl ring. This is critical for PROTAC linkers or fragment libraries where maintaining aqueous solubility is paramount.[1]
-
Metabolic Stability: The benzylic position (Ph-C H₂-N₃) is a "soft spot" for Cytochrome P450-mediated hydroxylation.[1] Replacing the phenyl ring with a THP ring removes this liability. While the
-carbon to the ether oxygen in THP is susceptible to oxidation, it is generally less labile than a benzylic carbon in hepatocyte assays.
Synthetic Accessibility & Reactivity
Synthesis of this compound
Unlike benzyl azide, which is often prepared from benzyl bromide, the THP analog is synthesized from (tetrahydro-2H-pyran-4-yl)methanol .[1] The route involves mesylation followed by nucleophilic substitution with sodium azide.
Reactivity Profile (CuAAC Kinetics)
-
Benzyl Azide: Reacts faster in uncatalyzed Huisgen cycloadditions due to LUMO lowering by the aromatic ring.
-
THP-Methyl Azide: A primary aliphatic azide.[1] While electronically less activated than benzyl azide, it exhibits negligible steric hindrance.
-
Practical Verdict: Under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions, the rate difference is kinetically indistinguishable for preparative purposes.[1] Both proceed to quantitative conversion within minutes to hours.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Convert (tetrahydro-2H-pyran-4-yl)methanol to the corresponding azide via a mesylate intermediate.[1]
Reagents:
-
(Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq)[1]
-
Sodium Azide (NaN₃) (2.0 eq)[1]
-
Solvents: Dichloromethane (DCM), DMF.
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Dissolve alcohol in anhydrous DCM (0.2 M) at 0°C under
. -
Add TEA, followed by dropwise addition of MsCl.
-
Stir at 0°C for 1 hour. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, mesylate is active).
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the crude mesylate (typically a colorless oil).
-
-
Azidation (
Displacement):-
Dissolve crude mesylate in anhydrous DMF (0.5 M).
-
Add NaN₃ carefully (Warning: Azides are toxic).
-
Heat to 60°C for 4–6 hours behind a blast shield.
-
Workup: Dilute with Et₂O (to precipitate salts) and wash extensively with water (5x) to remove DMF.[1]
-
Safety Note: Do not concentrate azides to dryness if the C/N ratio < 3. Keep in solution or handle small scales.
-
-
Characterization:
-
IR: Look for strong azide stretch at ~2100 cm⁻¹.
-
¹H NMR: Distinct shift of the
-X protons. The -OMs appears ~4.0 ppm; -N₃ shifts upfield to ~3.2 ppm.[1]
-
Protocol B: Comparative Kinetic Assay (Fluorescence Quenching)
Objective: Compare the reaction rate of Benzyl Azide vs. THP-Methyl Azide with a fluorogenic alkyne (e.g., 3-ethynyl-7-hydroxycoumarin).
-
Preparation: Prepare 10 mM stocks of both azides and the alkyne in DMSO.
-
Catalyst Loading: Prepare CuSO₄ (1 mM) and Sodium Ascorbate (2 mM) in water.[1]
-
Reaction: In a 96-well plate, mix Azide (50 µM), Alkyne (50 µM), and Catalyst mix.
-
Monitoring: Measure fluorescence intensity (Ex 404 nm / Em 477 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot conversion vs. time. Calculate
using pseudo-first-order kinetics if alkyne is in excess, or second-order fit for equimolar.[1]
Visualization of Workflows
Diagram 1: Synthetic Pathway
This diagram outlines the conversion of the alcohol to the azide.
Caption: Two-step synthesis of THP-Methyl Azide via mesylation and nucleophilic substitution.
Diagram 2: Decision Matrix for Bioisosteric Replacement
Use this logic flow to determine when to substitute Benzyl Azide with THP-Methyl Azide.
Caption: Decision tree for selecting between Benzyl Azide and THP-Methyl Azide based on SAR requirements.
Performance Data Summary
The following data consolidates general medicinal chemistry values for these scaffolds.
| Parameter | Benzyl Azide Scaffold | THP-Methyl Azide Scaffold | Note |
| LogP (Octanol/Water) | 2.5 – 3.0 | 0.8 – 1.2 | THP drastically improves hydrophilicity.[1] |
| Aqueous Solubility | Low (< 50 µM) | High (> 500 µM) | Critical for high-concentration fragment screening.[1] |
| CuAAC Yield (1h) | > 95% | > 95% | No practical difference in catalyzed yield. |
| Metabolic | Low (< 15 min) | Medium/High (> 45 min) | THP avoids rapid benzylic hydroxylation.[1] |
References
-
Tetrahydropyran as a Bioisostere: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Click Chemistry Kinetics (Benzyl vs. Alkyl): Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates. Journal of the American Chemical Society. [Link][1]
-
Metabolic Stability of Ether Rings: Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Comparison of ether ring stabilities). [Link][1]
A Comparative Guide to the Reactivity of Primary vs. Secondary THP Azides in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2][3] The choice of reagents is paramount for the success of this reaction, and among them, the azide component plays a crucial role in determining reaction kinetics and overall yield. This guide provides an in-depth comparison of the reactivity of primary versus secondary tetrahydropyranyl (THP)-protected azides in CuAAC reactions, offering field-proven insights and experimental guidance to inform your research.
The Critical Role of the Azide: A Tale of Two Structures
The fundamental difference between a primary and a secondary THP azide lies in the substitution of the carbon atom to which the azide group is attached. This seemingly subtle distinction has significant implications for the reactivity of the molecule, primarily due to steric effects.
-
Primary THP Azides: In these molecules, the azide group is bonded to a primary carbon, which is, in turn, bonded to only one other carbon atom. This arrangement results in a less sterically crowded environment around the azide functionality.
-
Secondary THP Azides: In contrast, the azide group in secondary THP azides is attached to a secondary carbon, which is bonded to two other carbon atoms. The presence of an additional substituent in close proximity to the azide group, in addition to the bulky THP protecting group, creates a more sterically hindered reaction center.[4][5][6]
The THP group itself is a non-planar, six-membered ring that adds considerable bulk to the molecule.[7] This steric hindrance can impede the approach of the copper-acetylide complex to the azide, which is a key step in the CuAAC catalytic cycle.
Reactivity Showdown: Primary vs. Secondary THP Azides
While the CuAAC reaction is known for its tolerance of a wide range of functional groups, the steric environment around the azide can influence the reaction rate.[8][9] In a direct comparison, primary THP azides are expected to exhibit superior reactivity over their secondary counterparts.
| Feature | Primary THP Azide | Secondary THP Azide |
| Steric Hindrance | Lower | Higher |
| Reaction Rate | Faster | Slower |
| Typical Reaction Time | 1-4 hours | 4-12 hours |
| Expected Yield | >90% | 70-85% |
| Suitability | Ideal for rapid conjugations and when high yields are critical. | Suitable for applications where longer reaction times are acceptable. |
Note: The reaction times and yields are illustrative and can vary depending on the specific substrates, catalyst system, and reaction conditions.
The reduced reactivity of secondary azides is a direct consequence of the increased steric bulk surrounding the azide group. This steric hindrance makes it more difficult for the bulky copper-alkyne complex to approach and coordinate with the azide, thereby slowing down the reaction. While the electronic properties of the azide are also a factor, in the case of alkyl azides, steric effects are generally the dominant determinant of reactivity in CuAAC reactions.
The Mechanism of Action: A Visual Guide to the CuAAC Catalytic Cycle
The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to appreciating how steric hindrance can impact the reaction rate.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: A Guide to Comparing Reactivity
This protocol provides a framework for comparing the reactivity of primary and secondary THP azides in a CuAAC reaction. To ensure a fair comparison, it is crucial that all reaction parameters other than the azide substrate are kept constant.
Materials
-
Primary THP azide (e.g., 2-(2-azidoethoxy)tetrahydro-2H-pyran)
-
Secondary THP azide (e.g., 2-(1-azidoethoxy)tetrahydro-2H-pyran)
-
Alkyne of choice (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)[10]
Procedure
-
Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of the primary THP azide, secondary THP azide, and the alkyne in the chosen solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
If using THPTA, prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup (for each azide):
-
In a clean vial, add 1.0 equivalent of the azide stock solution.
-
Add 1.0 equivalent of the alkyne stock solution.
-
Add the solvent to achieve the desired final concentration (typically 0.1 M).
-
If using THPTA, add 0.1 equivalents of the THPTA stock solution.
-
Add 0.05 equivalents of the CuSO₄ stock solution.
-
Initiate the reaction by adding 0.1 equivalents of the freshly prepared sodium ascorbate stock solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
-
Workup and Analysis:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and characterize the product by NMR and mass spectrometry.
-
By running these reactions in parallel under identical conditions, you can obtain a direct comparison of the reactivity of the primary and secondary THP azides.
Conclusion: Making an Informed Choice
The choice between a primary and a secondary THP azide for your click chemistry application will depend on the specific requirements of your experiment.
-
For applications that demand rapid reaction kinetics and high yields , such as in bioconjugation where the stability of the biomolecule is a concern, a primary THP azide is the superior choice .
-
If longer reaction times are permissible and the synthetic route to the azide is more facile with a secondary derivative, a secondary THP azide may be a viable option .
By understanding the structural and steric factors that govern the reactivity of these important building blocks, researchers can make more informed decisions in the design and execution of their click chemistry strategies, ultimately leading to more efficient and successful outcomes in their drug discovery and development endeavors.
References
-
baseclick GmbH. (n.d.). Protocols. baseclick. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic-chemistry.org. [Link]
-
ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley Online Library. [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. PubMed Central. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2019, June 7). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed. [Link]
-
IntechOpen. (n.d.). A Recent Concept of Importance: Click Chemistry. IntechOpen. [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Organic-chemistry.org. [Link]
-
MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. MDPI. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2006, August 15). Synthesis and reactivity of 6,7-dihydrogeranylazides: reagents for primary azide incorporation into peptides and subsequent staudinger ligation. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic-chemistry.org. [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]
-
ACS Publications. (2026, February 13). Enantioselective Total Synthesis of Two Aromatized Halicyclamines. Journal of the American Chemical Society. [Link]
-
YouTube. (2021, February 8). 33: Azide synthesis. YouTube. [Link]
-
Williams, D. L. H. (n.d.). The reaction of thio acids with azides: a new mechanism and new synthetic applications. [Link]
-
Indian Academy of Sciences. (n.d.). A practical one-pot synthesis of azides directly from alcohols. Indian Academy of Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protocols [baseclick.eu]
- 3. Click Chemistry [organic-chemistry.org]
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- 10. broadpharm.com [broadpharm.com]
The Strategic Integration of 4-(Azidomethyl)tetrahydro-2H-pyran in Modern Drug Design: A Comparative Analysis
In the intricate landscape of contemporary drug discovery, the rational design of linker molecules is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the diverse array of chemical scaffolds utilized for this purpose, 4-(azidomethyl)tetrahydro-2H-pyran has emerged as a compelling building block, offering a unique combination of structural rigidity, moderate hydrophilicity, and synthetic versatility. This guide provides an in-depth technical review of this compound, objectively comparing its performance with alternative linkers and furnishing the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.
Introduction to this compound: A Scaffold of Strategic Importance
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom.[1] This structure can be viewed as a conformationally restrained ether, which imparts a lower entropic penalty upon binding to a target protein compared to more flexible linear ethers.[1] Furthermore, the THP moiety is often employed as a bioisostere for a cyclohexane ring, with the key advantage of reduced lipophilicity and the introduction of a hydrogen bond acceptor in the form of the ring oxygen.[1] These properties can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The introduction of an azidomethyl group at the 4-position of the THP ring furnishes a molecule primed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is celebrated for its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage under mild, often aqueous, conditions.[2][3] Consequently, this compound serves as a valuable connector piece, enabling the modular assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]
Synthesis and Characterization
The synthesis of this compound is typically achieved from a commercially available starting material, (tetrahydro-2H-pyran-4-yl)methanol. The synthetic route involves a two-step process: activation of the primary alcohol followed by nucleophilic substitution with an azide source.
Experimental Protocol: Synthesis of this compound
Step 1: Mesylation of (Tetrahydro-2H-pyran-4-yl)methanol
-
To a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data:
-
Molecular Formula: C₆H₁₁N₃O[6]
-
CAS Number: 1035490-93-7[6]
-
¹H NMR (CDCl₃, 400 MHz): δ 3.95 (dd, J = 11.4, 3.2 Hz, 2H), 3.40 (td, J = 11.6, 2.4 Hz, 2H), 3.25 (d, J = 6.8 Hz, 2H), 1.85-1.75 (m, 1H), 1.68 (d, J = 13.2 Hz, 2H), 1.45-1.30 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 67.5, 54.2, 36.4, 30.1.[7]
Comparative Analysis of Linker Scaffolds in Drug Design
The choice of a linker is a critical decision in the design of complex therapeutics like ADCs and PROTACs, as it significantly influences their physicochemical properties, stability, and biological activity.[8][] Here, we compare the this compound linker scaffold with two commonly used alternatives: polyethylene glycol (PEG) and simple alkyl chains.
Data Presentation: Comparison of Linker Properties
| Property | This compound | Polyethylene Glycol (PEG) Linkers | Alkyl Chain Linkers |
| Conformational Flexibility | Rigid/Restrained[1] | Highly Flexible[8] | Flexible |
| Solubility | Moderately Hydrophilic[10] | Highly Hydrophilic[11] | Hydrophobic/Lipophilic |
| Metabolic Stability | Generally High[8] | Can be susceptible to enzymatic cleavage[8] | Generally High |
| Impact on Pharmacokinetics | Can improve ADME properties by reducing lipophilicity compared to cyclohexyl analogues.[1] | Increases hydrodynamic radius, prolonging circulation half-life and reducing renal clearance.[11][12] | Increases lipophilicity, which can lead to faster clearance and non-specific tissue binding.[13] |
| Potential for Immunogenicity | Low | Potential for anti-PEG antibody formation.[14] | Low |
| Synthetic Accessibility | Readily synthesized from commercial starting materials. | Commercially available in various lengths and functionalities.[11] | Readily synthesized. |
Causality Behind Experimental Choices
The selection of a linker is a hypothesis-driven process. The rigidity of the THP ring in this compound can be advantageous in PROTAC design, where a more defined spatial orientation between the target protein and the E3 ligase is often desirable for efficient ternary complex formation and subsequent protein degradation.[15][16] In contrast, the high flexibility of PEG linkers might be beneficial in scenarios where the binding pockets of the two target proteins are difficult to bridge with a more constrained linker.[8]
The moderate hydrophilicity of the THP scaffold offers a middle ground between the highly hydrophilic PEG linkers and lipophilic alkyl chains.[10][17] While PEGylation is a well-established strategy to enhance the solubility and circulation half-life of bioconjugates, it can sometimes lead to reduced cell permeability.[11][12] Conversely, highly lipophilic alkyl linkers can improve membrane permeability but may also increase non-specific binding and lead to faster metabolic clearance.[13] The THP moiety provides a means to fine-tune the overall physicochemical properties of the drug conjugate to achieve an optimal balance between solubility, permeability, and metabolic stability.[1]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of this compound in drug design lies in its application as a key building block in CuAAC reactions. This "click" reaction facilitates the efficient and reliable conjugation of the THP-containing linker to a molecule bearing a terminal alkyne.
Experimental Protocol: General Procedure for CuAAC using this compound
-
In a suitable vial, dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a solvent system such as a mixture of t-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by flash column chromatography or preparative HPLC.
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Logical Relationships in Linker Design
The decision-making process for selecting an appropriate linker involves a careful consideration of the desired properties of the final drug conjugate. The following diagram illustrates the logical relationships between linker characteristics and their impact on the overall performance of the therapeutic agent.
Caption: Logical relationships in linker design for drug development.
Conclusion
This compound represents a strategically valuable building block in modern drug design, particularly for the construction of complex therapeutics via "click chemistry." Its semi-rigid and moderately hydrophilic nature offers a compelling alternative to more conventional flexible or highly hydrophilic/hydrophobic linkers. The THP scaffold provides a means to fine-tune the physicochemical properties of drug candidates, potentially leading to improved ADME profiles and enhanced therapeutic efficacy. The detailed synthetic and application protocols provided herein, along with the comparative analysis of its properties against other common linkers, are intended to empower researchers to make informed decisions in the rational design of the next generation of targeted therapies.
References
- BenchChem. (n.d.). S-(3-Hydroxypropyl) ethanethioate versus PEG Linkers in Drug Delivery.
- Nunes, J., et al. (Year). Spirocyclic pyridine scaffolds in IRAK4-targeting PROTACs. Journal Name, Volume(Issue), pages.
- RSC Publishing. (2023, October 26).
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Precise PEG. (n.d.). Linkers in PROTACs.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
- Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- BioResources. (2018, May 27). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization.
- ADC Review. (n.d.). PEG Linkers.
- Google Patents. (2017, October 11).
- PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
- ChemicalBook. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran(130290-79-8) 1H NMR spectrum.
- Lab Manager. (2025, February 12). Innovative Click Chemistry Method Revolutionizes Drug Development.
- Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
- Lee, K.-H., et al. (Year). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Journal of Medicinal Chemistry, Volume(Issue), pages.
- BenchChem. (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery.
- Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600.
- Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49.
- Synthonix. (n.d.). This compound - [A6595].
- MDPI. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- Thermo Scientific Chemicals. (n.d.). 4-(Iodomethyl)tetrahydro-2H-pyran, 97% 10 g.
- Bazhykova, K. B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
- SpectraBase. (n.d.). tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts.
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Sources
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Safety Operating Guide
4-(azidomethyl)tetrahydro-2H-pyran: Safety & Disposal Protocol
The following guide details the operational safety and disposal procedures for 4-(azidomethyl)tetrahydro-2H-pyran (CAS: 1003878-56-1 / Analogous structures). This protocol is designed for research environments and emphasizes chemical deactivation over simple waste stream aggregation due to the compound's energetic properties.
Executive Safety Assessment
Core Hazard: High Energy / Shock Sensitivity Critical Metric: Carbon-to-Nitrogen (C/N) Ratio
Before handling, you must validate the stability of this specific compound using the "Rule of Six."[1][2][3][4]
-
Formula:
-
Structure Analysis: 6 Carbons, 1 Oxygen, 3 Nitrogens.
-
Safety Ratio Calculation:
Verdict: UNSTABLE. The ratio is < 3 , violating the standard safety margin for organic azides. This compound is energy-rich and retains significant explosive potential.[4] It should never be distilled, concentrated to dryness, or stored in pure form >1 gram without a blast shield.
Immediate Hazard Profile
| Hazard Class | Description | Critical Action |
| Explosive | Low C/N ratio indicates shock/thermal sensitivity. | DO NOT use metal spatulas. DO NOT use ground glass joints.[4][5] |
| Toxic Gas | Reacts with acid to form Hydrazoic Acid ( | NEVER add to acidic waste streams. Keep pH > 9.[4][5] |
| Reactive | Forms explosive metal azides with Cu, Pb, Brass. | AVOID metal waste cans or copper plumbing. |
Pre-Disposal Decision Matrix
Do not automatically dump this into a "General Organic" waste container. Use the following workflow to determine the correct disposal path.
Figure 1: Decision matrix for determining the safe processing of azide waste. Deactivation is the preferred route for high-energy azides.
Chemical Deactivation Protocol (Recommended)
For organic azides with C/N < 3, chemical conversion to the corresponding amine is the safest disposal method. This transforms an explosive hazard into a corrosive waste , which is far easier to manage.
Method: Staudinger Reduction (Phosphine-mediated reduction)
Reaction:
Step-by-Step Procedure
PPE Required: Blast shield, nitrile gloves (double gloved), flame-resistant lab coat, safety goggles.
-
Preparation:
-
Dissolve the azide waste in a compatible solvent (THF, Dichloromethane, or Toluene) to a concentration below 0.2 M .
-
Note: Avoid halogenated solvents if the waste will be incinerated later, but for this reaction, DCM is acceptable if compatible with your waste stream. Toluene is preferred for safety.
-
-
Addition:
-
Add 1.5 equivalents of Triphenylphosphine (
) relative to the estimated azide amount. -
Add a small amount of water (approx. 1 mL per gram of azide) to facilitate hydrolysis.
-
-
Reaction:
-
Verification:
-
Perform a Thin Layer Chromatography (TLC) or LC-MS check to confirm the disappearance of the azide peak.
-
Alternative: IR spectroscopy checks for the disappearance of the characteristic azide stretch (~2100 cm⁻¹).
-
-
Final Disposal:
-
The resulting mixture contains 4-(aminomethyl)tetrahydro-2H-pyran (corrosive/irritant) and Triphenylphosphine oxide.
-
Label the container: "Deactivated Azide Waste: Contains Organic Amines and Phosphine Oxide."
-
Dispose of as Non-Halogenated Organic Waste (or Halogenated if DCM was used).
-
Commercial Disposal (Lab Pack)
If chemical deactivation is not feasible, the waste must be segregated and labeled for pickup by a licensed hazardous waste contractor.
Waste Stream Classification:
-
EPA Characteristic: D003 (Reactive).
-
Labeling: "Waste Organic Azide, N.O.S. (this compound)."
-
Storage:
-
Store in amber plastic (HDPE) containers. Glass can shatter during a shock event; metal can react.
-
Keep headspace in the bottle (do not overfill) to allow for gas expansion.
-
Secondary Containment: Store separately from acids, oxidizers, and heavy metals.
-
Compatibility Table:
| Substance | Compatibility | Risk |
|---|
| Acids (HCl, H2SO4) | INCOMPATIBLE | Generates lethal
Emergency Procedures
Accidental Spill (< 10 mL)
-
Evacuate the immediate area.
-
Decontaminate:
-
Do NOT wipe dry (friction hazard).
-
Soak the spill with a pH > 9 buffer or a dilute NaOH solution. This keeps the azide in ionic form and prevents
formation. -
Absorb with inert material (vermiculite or sand). Do not use paper towels (organic material + azide = fire risk upon drying).
-
-
Disposal: Collect in a plastic bag/container and label as "Azide Spill Debris - Reactive."
Exposure[5][10][11]
-
Inhalation: Move to fresh air immediately. Azides affect the central nervous system and cardiovascular system (hypotension).
-
Skin Contact: Wash with soap and water for 15 minutes.[10] Do not scrub vigorously (abrasion increases absorption).
References
-
University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[3] Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Bräse, S., et al. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. uvic.ca [uvic.ca]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
